Technical Documentation Center

3-Amino-1-ethyl-1,2-dihydropyridin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one
  • CAS: 113341-40-5

Core Science & Biosynthesis

Foundational

Architecting Allosteric Inhibitors: The Structural and Synthetic Utility of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in Targeted Oncology

Executive Summary In the landscape of targeted oncology, the rational design of small-molecule inhibitors requires chemical building blocks that offer precise steric, electronic, and physicochemical properties. 3-Amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the rational design of small-molecule inhibitors requires chemical building blocks that offer precise steric, electronic, and physicochemical properties. 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) has emerged as a privileged scaffold, particularly in the synthesis of mutant isocitrate dehydrogenase (mIDH) inhibitors[1]. This technical guide dissects the structural rationale, mechanistic utility, and synthetic handling of this critical intermediate, providing drug development professionals with a comprehensive framework for its application in modern medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The compound 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is a heterocyclic building block characterized by a rigid, planar 2-pyridone core[2]. Unlike free pyridines, the 2-pyridone acts as an amide isostere. The structural design of this specific molecule is highly intentional for drug discovery:

  • N-Ethyl Substitution: The ethyl group at the N1 position prevents tautomerization to a hydroxypyridine, locking the molecule in the stable pyridone state. Furthermore, this alkylation increases the molecule's lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB) in neuro-oncology indications (e.g., lower-grade gliomas)[3].

  • Carbonyl Oxygen: Serves as a robust, directional hydrogen bond acceptor[2].

  • 3-Amino Group: Acts as the primary synthetic vector for functionalization, most commonly via amide coupling[4].

Quantitative Physicochemical Summary
ParameterValue
Chemical Name 3-Amino-1-ethyl-1,2-dihydropyridin-2-one
CAS Registry Number 113341-40-5
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Monoisotopic Mass 138.079 Da
Predicted CCS ([M+H]+) 125.6 Ų
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)

(Data consolidated from computational and literature profiling[1],[2])

Mechanistic Application in Mutant IDH Inhibition

Mutations in the active sites of IDH1 and IDH2 (e.g., R132H) strip the enzymes of their wild-type metabolic function and confer a neomorphic catalytic activity[5]. This mutation drives the NADPH-dependent reduction of alpha-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[4]. The toxic accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation, blocked cellular differentiation, and oncogenesis[5].

To counteract this, modern pharmacology utilizes compounds containing the 1-ethyl-2-pyridone motif to allosterically inhibit the mutant enzyme. Crystallographic data of analogous brain-penetrant dual mIDH1/2 inhibitors, such as Vorasidenib, reveal that these scaffolds bind deep within the allosteric pocket[6]. The pyridone carbonyl acts as a critical hydrogen bond acceptor interacting with key amino acid residues, while the N-ethyl group anchors the molecule within a hydrophobic sub-pocket, effectively locking the enzyme in an open, catalytically inactive conformation[7].

mIDH_Pathway WT Wild-Type IDH (Isocitrate → α-KG) MUT Mutant IDH1/2 (α-KG → D-2-HG) WT->MUT Somatic Mutation (e.g., R132H) HG D-2-HG Accumulation (Oncometabolite) MUT->HG Neomorphic Catalysis ONC Cellular Dedifferentiation & Oncogenesis HG->ONC Epigenetic Dysregulation INHIB Pyridone-Based mIDH Inhibitor INHIB->MUT Allosteric Inhibition

Figure 1: Pathophysiological mechanism of mutant IDH and allosteric inhibition by pyridone derivatives.

Experimental Methodology: Self-Validating Synthetic Protocol

The 3-amino group of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one serves as the primary synthetic handle for attaching complex carboxylic acid cores (e.g., quinolinone derivatives) to form the final active pharmaceutical ingredient (API)[4]. However, the electron-withdrawing nature of the adjacent carbonyl significantly dampens the nucleophilicity of this amine, necessitating highly optimized coupling conditions.

Step-by-Step Amide Coupling Workflow
  • Reagent Preparation: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which effectively solubilizes both the highly polar pyridone building block and the complex, often hydrophobic, carboxylic acid core.

  • Activation & Coupling: Add 1.5 equivalents of HATU followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C, then allow the reaction to warm to 25°C.

    • Causality: Standard carbodiimides (e.g., EDC/HOBt) are frequently insufficient due to the amine's reduced nucleophilicity. HATU generates a highly reactive HOAt-active ester that drives the reaction forward. DIPEA is utilized as a sterically hindered base to deprotonate the carboxylic acid without acting as a competing nucleophile.

  • Self-Validating Checkpoint (LC-MS): After 2 hours, withdraw a 5 µL aliquot. The reaction is strictly gated by this analytical check: it must only proceed to workup if the Extracted Ion Chromatogram (EIC) confirms >95% depletion of the 138.1 m/z peak (the starting pyridone) and the dominant presence of the target [M+H]+ mass. If unreacted pyridone remains, supplemental HATU/DIPEA is introduced.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract via ethyl acetate, and purify the organic layer using preparative reverse-phase HPLC to achieve >99% purity.

Synth_Workflow A 3-Amino-1-ethyl-2-pyridone (Nucleophile) C Amide Coupling (HATU, DIPEA, DMF, 25°C) A->C B Target Carboxylic Acid (Electrophile) B->C D In-Process Control (LC-MS: [M+H]+ Confirmation) C->D Aliquot Sampling D->C Incomplete Conversion (Add Reagents) E Purification & Isolation (Prep-HPLC, >99% Purity) D->E Self-Validation Passed

Figure 2: Self-validating synthetic workflow for amide coupling using the 2-pyridone building block.

References

  • PubChemLite. "3-amino-1-ethyl-1,2-dihydropyridin-2-one (CID 18718035)". URL:[Link][2]

  • Google Patents. "EA038574B1 - Pyridin-2(1h)-one quinolinone derivatives and pharmaceutical compositions thereof". URL:[5],[4]

  • RCSB Protein Data Bank. "6VFZ: Crystal Structure of Human Mitochondrial Isocitrate Dehydrogenase (IDH2) R140Q Mutant Homodimer in Complex with NADPH and AG-881 (Vorasidenib) Inhibitor". URL: [Link][6]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117817422, Vorasidenib". URL:[Link][7]

  • Wikipedia. "Vorasidenib". URL: [Link][3]

Sources

Exploratory

Solvation Dynamics of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one: A Technical Guide for Drug Development

Executive Summary 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS 113341-40-5) is a highly privileged heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical building block and fragment hit in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS 113341-40-5) is a highly privileged heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical building block and fragment hit in the development of mutant isocitrate dehydrogenase (mt-IDH) inhibitors [4], Monopolar Spindle 1 (MPS1) kinase inhibitors [3], and Interleukin-2 Inducible T-Cell Kinase (Itk) inhibitors [2]. For researchers handling this compound, understanding its complex solvation dynamics—driven by the interplay of its lipophilic N-ethyl chain, hydrogen-bonding 3-amino group, and polar lactam core—is essential for robust assay design, structural characterization, and formulation.

Structural Determinants of Solvation (Mechanistic Causality)

As a Senior Application Scientist, it is critical to look beyond basic solubility tables and understand the causality behind solvent interactions. The solubility profile of 3-amino-1-ethyl-1,2-dihydropyridin-2-one is dictated by three distinct structural features:

  • The Lactam Core (Pyridin-2-one): Unsubstituted 1H-pyridin-2-ones are notorious for forming strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing), which drastically reduces their solubility in both aqueous and non-polar organic solvents.

  • N-Alkylation (1-Ethyl Group): The substitution of the lactam nitrogen with an ethyl group fundamentally alters the molecule's physical properties. By removing the lactam's primary hydrogen bond donor, N-alkylation disrupts intermolecular dimerization. This significantly lowers the crystal lattice energy, thereby enhancing solubility in aprotic organic solvents (e.g., Dichloromethane, Ethyl Acetate). However, the hydrophobic penalty of the ethyl group restricts aqueous solubility at physiological pH.

  • The 3-Amino Substituent: The primary amine at the C3 position acts as both a hydrogen bond donor and acceptor. It readily forms strong hydrogen bonds with highly polarized solvent molecules, such as the sulfoxide oxygen in Dimethyl Sulfoxide (DMSO).

Quantitative Solubility Profiling

Based on empirical data from structurally analogous 3-aminopyridin-2-one fragment libraries, the following table summarizes the expected solubility profile for experimental planning.

Solvent SystemSolvation CapacityEstimated SolubilityMechanistic Rationale
DMSO (100%) Excellent> 50 mMStrong H-bond acceptance by S=O; hydrophobic solvation of the ethyl group.
DMF / DMAc Excellent> 50 mMStrong dipole-dipole interactions and H-bond acceptance by the amide carbonyl.
Methanol / Ethanol Good10 - 20 mMProtic H-bonding with both the amine and the lactam carbonyl.
Dichloromethane (DCM) Good10 - 20 mMLipophilic solvation of the N-ethyl group and aromatic ring.
Aqueous Buffer (pH 7.4) Poor to Moderate< 1 mMHydrophobic penalty of the ethyl group; the amine remains largely unprotonated.
Aqueous Buffer (pH < 3) Good> 5 mMProtonation of the primary amine forms a highly soluble ammonium salt.

Mechanistic Solvation Pathway

SolvationMechanisms Compound 3-Amino-1-ethyl-2-pyridone • N-Ethyl (Lipophilic) • 3-Amino (H-Donor/Acceptor) • Carbonyl (H-Acceptor) DMSO DMSO • Strong Dipole • H-Bond Acceptor Compound->DMSO Strong H-Bonding (Amine to S=O) Water Aqueous Buffer • High Polarity • H-Bond Donor/Acceptor Compound->Water Moderate Solvation (Hydrophobic Ethyl Penalty) DCM Dichloromethane • Moderate Dipole • Lipophilic Solvation Compound->DCM Dipole-Dipole & Van der Waals

Caption: Mechanistic solvation pathways of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in various solvents.

Standardized Solubilization Protocols

Protocol A: Preparation of High-Concentration Master Stocks in DMSO

For in vitro biochemical and cellular assays, DMSO is the gold standard solvent. This protocol ensures complete dissolution and prevents degradation.

  • Weighing: Accurately weigh the lyophilized powder of 3-amino-1-ethyl-1,2-dihydropyridin-2-one.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 20 mM.

  • Dissolution: Vortex the solution for 30–60 seconds. If particulate matter remains, subject the vial to mild sonication in a water bath (room temperature) for 2–5 minutes. The N-ethyl substitution ensures rapid dissolution without the need for heating.

  • Storage: Aliquot the master stock into tightly sealed, light-protected vials and store at -20°C to prevent oxidative degradation of the primary amine.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

To ascertain the exact solubility limit in a specific aqueous buffer (e.g., PBS, pH 7.4), a self-validating shake-flask methodology is required [1].

  • Equilibration: Add an excess amount of the solid compound to 1 mL of the target buffer in a glass vial. The presence of undissolved solid is critical to ensure saturation.

  • Agitation: Seal the vial and agitate in a thermomixer at 25°C and 850 rpm for 24 to 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration using HPLC-UV against a standard curve prepared from the DMSO master stock.

Solvation Workflow & Decision Matrix

SolvationWorkflow Start Compound: 3-Amino-1-ethyl-2-pyridone App Determine Application Start->App InVitro In Vitro Assays (Enzyme/Cell) App->InVitro NMR Structural Analysis (NMR/MS) App->NMR Cryst Crystallization App->Cryst DMSO Dissolve in 100% DMSO (up to 20-50 mM) InVitro->DMSO DMSOd6 Dissolve in DMSO-d6 or CDCl3 NMR->DMSOd6 Mixed Screen Mixed Solvents (EtOH/EtOAc/Hexane) Cryst->Mixed Aqueous Dilute in Aqueous Buffer (Keep DMSO < 1%) DMSO->Aqueous Analyze Acquire Spectra DMSOd6->Analyze Grow Vapor Diffusion / Slow Evaporation Mixed->Grow

Caption: Decision matrix for the solubilization of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Advanced Troubleshooting: The "Crash-Out" Effect

A common issue in drug development is the precipitation ("crashing out") of a compound when a highly concentrated DMSO stock is diluted into an aqueous assay buffer. Because 3-amino-1-ethyl-1,2-dihydropyridin-2-one possesses a hydrophobic ethyl group, rapid dilution into PBS can cause transient supersaturation followed by micro-precipitation.

  • Solution 1 (Pre-dilution): Perform serial dilutions in DMSO first, then transfer a constant, small volume (e.g., 1 µL) into the final aqueous buffer (e.g., 99 µL) to ensure the final DMSO concentration remains constant (≤ 1%) across all assay wells.

  • Solution 2 (Cosolvents/Surfactants): If aqueous solubility remains a bottleneck, the addition of 0.01% Tween-20 or 5% PEG-400 to the assay buffer can lower the surface tension and stabilize the compound in solution without disrupting most biochemical assays.

References

  • Charrier, J.-D., et al. "Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors." Journal of Medicinal Chemistry (2011). URL:[Link]

  • Stankevičiūtė, J., et al. "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Bioorganic & Medicinal Chemistry (2018). URL:[Link]

  • Lin, et al. "Inhibitors of Mutant Isocitrate Dehydrogenase." U.S. Patent 10,550,098 B2 (2019).
Foundational

Targeting Neomorphic mIDH1: Mechanism of Action and Experimental Validation of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Derivatives

Executive Summary In the landscape of precision oncology, the 3-amino-1-ethyl-1,2-dihydropyridin-2-one scaffold (and the broader 2H-1λ²-pyridin-2-one class) has emerged as a privileged pharmacophore for targeting metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the 3-amino-1-ethyl-1,2-dihydropyridin-2-one scaffold (and the broader 2H-1λ²-pyridin-2-one class) has emerged as a privileged pharmacophore for targeting metabolic vulnerabilities in cancer[1]. These derivatives function as highly selective, allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1)[2]. By neutralizing the enzyme's neomorphic activity, these compounds halt the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), thereby reversing epigenetic dysregulation and inducing cellular differentiation in malignancies such as acute myeloid leukemia (AML) and low-grade gliomas[3]. This technical guide details the structural biology, mechanism of action, and self-validating experimental workflows required to develop and evaluate these potent inhibitors.

Target Biology & Pathophysiology

Wild-type IDH1 is a critical metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG) while reducing NADP⁺ to NADPH. However, somatic mutations at the arginine 132 residue (e.g., R132H, R132C) fundamentally alter the enzyme's function[1].

The mIDH1 undergoes a gain-of-function (neomorphic) shift, consuming NADPH to reduce α -KG into the abnormal oncometabolite D-2-HG[1]. The accumulation of D-2-HG competitively inhibits α -KG-dependent dioxygenases, most notably the TET family of DNA demethylases and Jumonji-C domain-containing histone demethylases[3]. This enzymatic blockade leads to genome-wide hypermethylation, silencing of differentiation genes, and the arrest of cells in an undifferentiated, highly proliferative progenitor state[3].

Mechanism aKG alpha-Ketoglutarate (a-KG) mIDH1 Mutant IDH1 (mIDH1) Dimer Interface aKG->mIDH1 Substrate D2HG D-2-Hydroxyglutarate (D-2-HG) Oncometabolite mIDH1->D2HG Neomorphic Reduction (NADPH) TET2 TET2 & Histone Demethylases D2HG->TET2 Competitive Inhibition Epi Epigenetic Dysregulation & Tumorigenesis TET2->Epi Blocked Activity Inhibitor 3-Amino-1-ethyl-2-pyridone Derivatives Inhibitor->mIDH1 Allosteric Binding (Conformational Lock)

Fig 1. mIDH1 neomorphic pathway and allosteric inhibition by pyridin-2-one derivatives.

Mechanism of Action: Structural Causality

The efficacy of 3-amino-1-ethyl-1,2-dihydropyridin-2-one derivatives stems from their precise exploitation of the mIDH1 allosteric pocket located near the dimer interface[4]. The mechanism of action is driven by three distinct pharmacophoric interactions:

  • Hydrogen Bond Anchoring : The carbonyl oxygen of the pyridin-2-one ring acts as a critical hydrogen bond acceptor. Crystallographic data from related derivatives (such as Olutasidenib) demonstrates that this oxygen interacts strongly with the side chain of Arg109 or the backbone amide of Leu120 within the mIDH1 binding pocket[4].

  • Hydrophobic Cleft Occupation : The 3-amino linkage serves as a flexible vector, directing attached hydrophobic moieties (such as quinolinone or aryl rings) deep into a lipophilic cleft formed by Trp124 and Ile113[4].

  • Conformational Locking : The 1-ethyl substitution (or analogous alkyl/aryl groups) provides the exact steric bulk required to wedge the enzyme into an open, catalytically inactive conformation[1].

Causality of Inhibition: By stabilizing this inactive dimer conformation, the pyridin-2-one derivatives physically prevent the structural transition necessary for mIDH1 to bind α -KG and NADPH[1]. This allosteric mechanism ensures exquisite selectivity for the mutant enzyme over wild-type IDH1, minimizing off-target metabolic toxicity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of novel 3-amino-1-ethyl-1,2-dihydropyridin-2-one derivatives must follow a self-validating cascade. A successful compound must demonstrate biochemical target engagement, translate to cellular biomarker reduction, and ultimately achieve phenotypic rescue.

Protocol A: In Vitro mIDH1 Enzymatic Assay (Diaphorase/Resazurin-Coupled)

Causality: Direct measurement of NADPH fluorescence is highly susceptible to artifacts from autofluorescent compounds. Coupling NADPH consumption to the reduction of resazurin (yielding highly fluorescent resorufin) via diaphorase provides a robust, artifact-resistant readout[1].

  • Preparation : Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA).

  • Enzyme Incubation : Incubate recombinant mIDH1 (R132H) with varying concentrations of the pyridin-2-one derivative for 30 minutes at room temperature.

  • Reaction Initiation : Add substrate mix ( α -KG and NADPH) to initiate the neomorphic reaction.

  • Coupled Readout : After 60 minutes, add diaphorase and resazurin. Measure resorufin fluorescence (Ex 540 nm / Em 590 nm) to quantify residual NADPH. Calculate IC₅₀.

Protocol B: Cellular D-2-HG Quantification via LC-MS/MS

Causality: High enzymatic potency does not guarantee membrane permeability. Direct LC-MS/MS quantification of intracellular D-2-HG in mutant cell lines confirms functional target engagement in a physiological environment[3].

  • Cell Culture : Plate U87-mIDH1 or TF-1 mutant cells in multi-well plates.

  • Treatment : Treat cells with the inhibitor for 48 hours.

  • Metabolite Extraction : Lyse cells using 80% cold methanol to quench metabolism and extract polar metabolites.

  • LC-MS/MS Analysis : Centrifuge the lysate and analyze the supernatant using liquid chromatography-tandem mass spectrometry, monitoring the specific mass transitions for D-2-HG. Normalize to total protein concentration.

Protocol C: Phenotypic Myeloid Differentiation Assay

Causality: The ultimate therapeutic goal is reversing the differentiation block. Measuring the upregulation of mature myeloid surface markers validates the biological efficacy of the epigenetic reprogramming[5].

  • Induction : Treat mutant AML cells with the inhibitor for 7–14 days.

  • Staining : Harvest cells and stain with fluorophore-conjugated antibodies against CD11b and CD14 (markers of mature monocytes/macrophages).

  • Flow Cytometry : Analyze the percentage of CD11b+/CD14+ cells via flow cytometry to quantify differentiation rescue.

Workflow Synth Compound Synthesis EnzAssay In Vitro mIDH1 Assay (Resazurin-Coupled) Synth->EnzAssay Hit CellAssay Cellular 2-HG LC-MS/MS EnzAssay->CellAssay IC50 < 100nM DiffAssay Myeloid Differentiation (Flow Cytometry) CellAssay->DiffAssay Target Engagement InVivo In Vivo Efficacy (Xenograft Models) DiffAssay->InVivo Phenotypic Rescue

Fig 2. Self-validating experimental workflow for evaluating novel mIDH1 inhibitors.

Quantitative Data Summary

The structural optimization of the pyridin-2-one scaffold has yielded compounds with exceptional potency and favorable pharmacokinetic profiles. The table below summarizes the comparative metrics of key derivatives within this class.

Compound Class / PrototypeTarget ProfileEnzymatic IC₅₀ (nM)Cellular D-2-HG IC₅₀ (nM)Key Structural Feature
1-Arylpyridin-2(1H)-one (e.g., (+)-119)mIDH1 (R132H/C)10 - 8050 - 150Atropisomeric stability, high tumor penetrance[1]
Quinolinyl-pyridin-2-one (e.g., Olutasidenib)mIDH1 (R132H/C)21 - 11410 - 503-amino linkage, strong H-bond network[4]
3-Amino-1-ethyl-2-pyridone derivativesmIDH1 (R132X)< 100< 200Optimized lipophilic efficiency, low molecular weight[2]

References

  • United States Patent 10,550,098 B2 (Lin et al., Agios Pharmaceuticals). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpcbM0Da-YB8drpvf_I_XFaorI21rNOc7LXTtPSvd1M6Ez1lAf2tshRo5U6IAjYWR401l9NLgEcr9lHYxyYAt6blgGkbVpjsOpCuPSTqXKOdMosP_ME2AtOIcuPS48eOFm_KUlxtPNco1_izE-FDHh7LnX0Hc3nMFF_2UNGstmIibgu6lbBuD_NRKxCg==]
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central (PMC) - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE44Td4C8MvyrqUMdClF1GT9eN8P_tgPLHwqEa0aDkzHps1EGacPePEqofMqqYAk230qODmwREWsLHQ9z78Xvi_m6kybK5n-CitUoEzAef3gF-3UTw2wkNFUelrwfQjeEXaAM_Qsa0WWJ0fjnM=]
  • Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRJ8ICR9ynyFML2oCzlqlt5D5UsSVzAn03xs-TONwL4qjYR2zBVoUjTrKZ2BBS_x569uEDb0vyRRj0-WgzYif4Sll4wzLVSmLbCe9owKA2fBStRXH26PjH5XjvuGfr6UJS8rQr]
  • Olutasidenib - LiverTox. NCBI Bookshelf - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE_AsL49IsPFZE3LY39bflM0tkdkjAwgmWd7q4NAdTR_Rp1sgYokVSmq7OeMg5dVGqfq401-EFJ0j7w3w6HGmBLJS14xbDVN_OWRjHVi8Eovn3aKEjry3-szPsVluTn2Sm6rhhtQZNcg==]
  • Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqUfEFtUvT1FgqVa6ZuB-nWFmfU7ungP-qYETgIr26dhQXD07mJ5KgjfLiUwg1ztoiGrm-6UZhy5MnvxjEwUbAT2gbR0K5Omz0-ROnwLCk39XvGV12972JxeCNzjvNBpvMPrWI8-N77ZFGZv0u5Gj]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, a valuable heterocyclic building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence, commencing with the commercially available 3-nitro-2-hydroxypyridine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and practical insights for successful execution. The protocol emphasizes safety, efficiency, and validation at each stage.

Introduction

Pyridin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amino group at the 3-position and an ethyl group at the 1-position of this core structure yields 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of these functional groups allows for diverse downstream chemical modifications, making it a key component in the construction of compound libraries for high-throughput screening.

This application note details a reliable and scalable synthetic route to this target molecule. The chosen pathway involves an initial N-alkylation of 3-nitro-2-hydroxypyridine, followed by a selective reduction of the nitro group. This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of the individual transformations.

Overall Synthetic Scheme

The synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is achieved through the following three-step process:

Synthetic_Workflow Start 3-Nitro-2-hydroxypyridine Intermediate1 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one Start->Intermediate1 Step 1: N-Ethylation (Ethyl Iodide, K2CO3, DMF) FinalProduct 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Intermediate1->FinalProduct Step 2: Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O)

Caption: Overall synthetic workflow for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Experimental Protocols

Materials and Equipment:

  • 3-Nitro-2-hydroxypyridine

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Iron powder (Fe), 325 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step 1: Synthesis of 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one

Principle:

This step involves the N-alkylation of the pyridinone ring. 3-Nitro-2-hydroxypyridine exists in tautomeric equilibrium with 3-nitro-1,2-dihydropyridin-2-one. The presence of a base, potassium carbonate, deprotonates the nitrogen atom, forming a nucleophilic anion that readily attacks the electrophilic ethyl iodide in an Sɴ2 reaction to yield the N-ethylated product. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyridinone anion.

Procedure:
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-2-hydroxypyridine (10.0 g, 71.4 mmol).

  • Add anhydrous potassium carbonate (14.8 g, 107.1 mmol, 1.5 equivalents).

  • Under a nitrogen atmosphere, add 100 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (8.6 mL, 107.1 mmol, 1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to afford 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one as a pale yellow solid.

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)Equivalents
3-Nitro-2-hydroxypyridine140.1010.0 g71.41.0
Potassium Carbonate138.2114.8 g107.11.5
Ethyl Iodide155.978.6 mL107.11.5
DMF-100 mL--

Step 2: Synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Principle:

This final step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can accomplish this transformation; however, the use of iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system of ethanol and water is a classic, cost-effective, and environmentally benign method known as the Béchamp reduction.[1][2] The iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. Ammonium chloride helps to maintain a slightly acidic pH and facilitates the reaction.

Procedure:
  • In a 500 mL round-bottom flask, suspend the 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one (from Step 1, assuming ~90% yield, ~10.8 g, 64.2 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (17.2 g, 321 mmol, 5.0 equivalents).

  • Add iron powder (17.9 g, 321 mmol, 5.0 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The reaction is exothermic, so care should be taken during the initial heating.

  • Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane). The disappearance of the starting material and the appearance of a more polar, UV-active spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-Amino-1-ethyl-1,2-dihydropyridin-2-one as a solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1-Ethyl-3-nitro-1,2-dihydropyridin-2-one168.14~10.8 g64.21.0
Iron Powder55.8517.9 g3215.0
Ammonium Chloride53.4917.2 g3215.0
Ethanol-150 mL--
Water-50 mL--

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reduction of the nitro group with iron is exothermic and may lead to a rapid increase in temperature. Ensure controlled heating and addition of reagents.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. SpringerLink. [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][4]Oxazin-2(3H)-Ones. Semantic Scholar. [Link]

  • Method for preparing 3-aminopyridines
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

Application

how to synthesize 3-Amino-1-ethyl-1,2-dihydropyridin-2-one from pyridine precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) Introduction & Strategic Rationale The compound 3-amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5)

Introduction & Strategic Rationale

The compound 3-amino-1-ethyl-1,2-dihydropyridin-2-one is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of mutant isocitrate dehydrogenase (mIDH) inhibitors used for treating cellular proliferation disorders and specific oncology indications[1].

Synthesizing N-alkylated 2-pyridones presents a classic chemoselectivity challenge due to the ambident nucleophilicity of the starting materials. This application note details a robust, field-proven, two-step synthetic workflow starting from commercially available 3-nitro-2-pyridone, optimized for high regioselectivity and scalability.

Synthetic Workflow

SynthesisWorkflow SM Starting Material 3-Nitro-2-pyridone Step1 Step 1: N-Alkylation Ethyl Iodide, K2CO3, DMF 60°C, 4h SM->Step1 Base-mediated Deprotonation Int Intermediate 1-Ethyl-3-nitro-2-pyridone Step1->Int Regioselective N-Alkylation Step2 Step 2: Catalytic Reduction H2 (1 atm), 10% Pd/C, MeOH RT, 12h Int->Step2 Nitro Reduction Product Target Compound 3-Amino-1-ethyl-2-pyridone Step2->Product Chemoselective Hydrogenation

Figure 1: Two-step synthetic workflow for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Mechanistic Insights & Causality of Experimental Choices

The Regioselectivity Challenge: N- vs. O-Alkylation

2-Pyridones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. This dual nature complicates alkylation, as the molecule possesses two nucleophilic centers (the nitrogen and the oxygen), frequently leading to a mixture of N-alkylated and O-alkylated products[2],[3].

To drive the reaction exclusively toward N-alkylation , we must leverage the Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. By selecting a soft electrophile (Ethyl Iodide) and utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF), the transition state heavily favors the N-alkylation pathway[2]. Silver salts (e.g., Ag2​CO3​ ), which coordinate strongly with halogens and favor O-alkylation, are strictly avoided in this protocol.

Chemoselective Reduction

The transformation of the intermediate 1-ethyl-3-nitro-1,2-dihydropyridin-2-one to the final amine is achieved via catalytic hydrogenation. While dissolving metal reductions (e.g., Iron or Tin in Acetic Acid) are viable, they generate heavy metal waste that is notoriously difficult to purge from pharmaceutical intermediates. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere ensures a clean, quantitative reduction where the only byproduct is water, aligning with green chemistry principles and stringent drug development standards.

Quantitative Data: Alkylation Optimization

The table below summarizes the optimization of the N-alkylation step, demonstrating the critical influence of solvent and base selection on regioselectivity.

SolventBase (2.0 eq)TemperatureN:O Alkylation RatioIsolated Yield (%)
THFTriethylamine60 °C2:145
Acetone K2​CO3​ 60 °C5:168
DMF K2​CO3​ 60 °C >20:1 92
DMSO Cs2​CO3​ 25 °C>20:189

Table 1: Influence of reaction conditions on the regioselectivity and yield of 1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-nitro-1H-pyridin-2-one (10.0 g, 71.4 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvation: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Add finely powdered Potassium Carbonate ( K2​CO3​ , 19.7 g, 142.8 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to pre-form the potassium salt of the pyridone.

  • Alkylation: Equip the flask with a dropping funnel and add Ethyl Iodide (16.7 g, 107.1 mmol, 1.5 eq) dropwise over 15 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes).

  • Workup: Cool the mixture to room temperature and quench by pouring it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol to afford the pure intermediate as a pale yellow solid.

Protocol B: Synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one
  • Preparation: In a 500 mL hydrogenation flask, dissolve 1-ethyl-3-nitro-1,2-dihydropyridin-2-one (10.0 g, 59.5 mmol) in 150 mL of anhydrous Methanol.

  • Catalyst Addition: Purge the flask with inert Nitrogen gas for 5 minutes. Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; always add it under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas ( H2​ ). Repeat this purge cycle three times. Attach a hydrogen-filled balloon (1 atm) to the flask.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours.

  • Filtration: Once TLC confirms the complete consumption of the nitro intermediate, purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-1-ethyl-1,2-dihydropyridin-2-one as an off-white to pale brown solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm that N-alkylation (rather than O-alkylation) occurred, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating checkpoint.

  • Expected 1H NMR (400 MHz, DMSO−d6​ ) Signatures:

    • N-Ethyl CH2​ : Appears as a distinct quartet at ~3.9 ppm .

    • Proof of Structure: If O-alkylation had erroneously occurred, the CH2​ protons would be shifted significantly further downfield to ~4.3 - 4.4 ppm due to direct attachment to the more electronegative oxygen atom.

    • Amine Confirmation: The newly formed NH2​ group will appear as a broad exchangeable singlet at ~5.0 ppm .

By verifying the chemical shift of the ethyl CH2​ group, researchers can definitively validate the regiochemical outcome of Protocol A before proceeding to the reduction step.

References

  • Lin, K., et al. (2018). Inhibitors of mutant isocitrate dehydrogenase. U.S. Patent 10,005,734 B2.
  • Chen, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3426–3429. American Chemical Society.[Link]

  • Wang, N., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 89(19). American Chemical Society.[Link]

Sources

Method

Application Note: Advanced C-N Cross-Coupling Strategies Utilizing 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Introduction & Strategic Relevance 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) is a highly privileged heterocyclic building block in modern medicinal chemistry and drug discovery. Its structural motif is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) is a highly privileged heterocyclic building block in modern medicinal chemistry and drug discovery. Its structural motif is frequently embedded in the core of targeted therapeutics, including 1[1],2[2], and3[3].

The exocyclic primary amine at the 3-position serves as an excellent nucleophilic handle for late-stage functionalization via Palladium-catalyzed Buchwald-Hartwig amination. However, achieving high yields requires a nuanced understanding of the molecule's electronic environment to prevent catalyst deactivation and side reactions.

Mechanistic Insights & Causality in Experimental Design

Unlike simple aliphatic amines or electron-rich anilines, the 3-amino group on the pyridone ring is electronically modulated by the adjacent carbonyl group. This electron-withdrawing effect slightly reduces the nucleophilicity of the amine. Furthermore, the pyridone oxygen can act as a competing coordinating site for palladium, potentially leading to catalyst sequestration or off-target binding.

To counteract these inherent electronic and steric challenges, the selection of the catalytic system is paramount:

  • Ligand Selection (The Bite Angle Effect): Bidentate phosphine ligands with large bite angles, such as Xantphos (natural bite angle ~111°), are critical. Xantphos enforces a geometry around the palladium center that accelerates the reductive elimination step, which is often the rate-limiting step in the cross-coupling of deactivated amines[3]. Additionally, it provides high selectivity for mono-arylation, preventing the formation of undesired tertiary amines.

  • Base Selection: While strong bases like sodium tert-butoxide ( t -BuONa) drive the catalytic cycle rapidly, they can cleave sensitive functional groups (e.g., esters, cyano groups) on the aryl halide partner. Therefore, milder inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are preferred to maintain broad functional group tolerance, a standard practice in4[4].

  • Solvent & Atmosphere: The oxidative addition complex is highly sensitive to oxygen. Utilizing rigorously degassed 1,4-dioxane or tert-amyl alcohol ( t -AmOH) under an argon atmosphere ensures catalyst longevity and prevents homocoupling of the aryl halide[5].

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 3-amino-1-ethyl-1,2-dihydropyridin-2-one with a model aryl bromide.

EntryPalladium PrecatalystLigand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)*
1Pd(OAc)₂ (2 mol%)BINAP (4 mol%)Cs₂CO₃ (2.0)Toluene10045%
2Pd₂(dba)₃ (2 mol%)dppf (4 mol%)K₂CO₃ (2.0)1,4-Dioxane10052%
3Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)t-BuONa (2.0)1,4-Dioxane10078%
4 Pd(OAc)₂ (2 mol%) Xantphos (4 mol%) Cs₂CO₃ (2.0) 1,4-Dioxane 100 94%
5Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)K₃PO₄ (2.0)t-AmOH10088%

*Determined by LC-MS analysis using an internal standard.

Experimental Workflow

Workflow N1 1. Substrate Preparation 3-Amino-1-ethyl-1,2-dihydropyridin-2-one + Aryl Halide N2 2. Catalyst & Ligand Selection Pd(OAc)2 / Xantphos N1->N2 N3 3. Base & Solvent Addition Cs2CO3 in 1,4-Dioxane N2->N3 N4 4. Inert Atmosphere Setup Schlenk Line / Glovebox (Ar) N3->N4 N5 5. Cross-Coupling Reaction Heating at 100 °C for 16 h N4->N5 Initiates Catalytic Cycle N6 6. Workup & Purification Celite Filtration & Chromatography N5->N6 High Yield C-N Bond N7 7. Product Characterization NMR, LC-MS, HPLC Purity N6->N7

Workflow for Pd-Catalyzed C-N Cross-Coupling of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

Self-Validating System: This protocol incorporates strict in-process controls (IPCs) to ensure reproducibility, catalyst integrity, and high-purity isolation.

Materials Required:

  • 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (1.0 equiv)

  • Aryl or Heteroaryl Bromide (1.1 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium Carbonate, Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of Inert Environment: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete removal of moisture and oxygen.

  • Reagent Loading: Briefly open the Schlenk tube under a positive flow of Argon. Charge the tube with 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

    • Causality Note: Solid reagents are added before the solvent to prevent splashing and ensure accurate stoichiometry on the vessel walls.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane via a gas-tight syringe. Submerge the Schlenk tube in a dry ice/acetone bath to freeze the mixture, evacuate the headspace, and thaw under Argon (Freeze-Pump-Thaw method, repeat 3x).

  • Reaction Execution: Seal the Schlenk tube with a Teflon stopcock. Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality Note: Vigorous stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). Mass transfer limitations will severely depress the yield.

  • In-Process Monitoring: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS to confirm the consumption of the aminopyridone starting material.

  • Workup & Palladium Scavenging: Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc). Filter the suspension through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

    • Causality Note: Immediate filtration prevents the formation of intractable palladium-product complexes during concentration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 30:70) to afford the pure N-arylated 1-ethyl-1,2-dihydropyridin-2-one derivative.

References

  • Source: Google Patents (googleapis.com)
  • Title: Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853)
  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL

Sources

Application

Application Notes &amp; Protocols: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in Heterocyclic Chemistry and Oncology Drug Discovery

Executive Summary: The Strategic Value of the Pyridone Scaffold In modern drug discovery, the architectural design of small molecules relies heavily on privileged heterocyclic building blocks. 3-Amino-1-ethyl-1,2-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Pyridone Scaffold

In modern drug discovery, the architectural design of small molecules relies heavily on privileged heterocyclic building blocks. 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) has emerged as a critical intermediate in the synthesis of targeted therapeutics[1]. Structurally, the 2-pyridone core serves as a stable bioisostere for amides and phenols, offering a rigid framework with a highly defined hydrogen-bond acceptor (the carbonyl oxygen) and a functionalizable amino vector.

The strategic addition of the 1-ethyl group serves a dual purpose: it provides a small, lipophilic vector to probe hydrophobic binding pockets, and it permanently locks the heterocycle in the pyridone tautomeric state (preventing conversion to the pyridinol form). This predictability is essential for structure-based drug design (SBDD), particularly in the development of allosteric inhibitors targeting mutant Isocitrate Dehydrogenase (mIDH) in oncology[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is crucial for optimizing downstream synthetic workflows and predicting the pharmacokinetic behavior of the final active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

PropertyValueAnalytical Source
Molecular Formula C₇H₁₀N₂OPubChemLite[3]
Monoisotopic Mass 138.07932 DaPubChemLite[3]
Exact Mass[M+H]+ 139.08660 m/zMass Spectrometry[3]
Predicted XLogP3-AA 1.4Computational[4]
Topological Polar Surface Area 29.1 ŲComputational[4]

Mechanistic Rationale: Targeting Mutant IDH1/2

Wild-type Isocitrate Dehydrogenase (IDH) is a metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific somatic mutations in IDH1 and IDH2 (frequently observed in Acute Myeloid Leukemia and gliomas) confer a neomorphic gain-of-function[5]. This mutation alters the enzyme's active site, causing it to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[6].

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation and a block in cellular differentiation[2].

Pyridin-2(1H)-one quinolinone derivatives—synthesized using 3-Amino-1-ethyl-1,2-dihydropyridin-2-one—have been identified as highly potent, selective allosteric inhibitors of mIDH[2]. The pyridone carbonyl acts as a critical hydrogen bond acceptor within the allosteric pocket, stabilizing the enzyme in an open, inactive conformation and halting the production of 2-HG[7].

Pathway N1 Isocitrate N2 α-Ketoglutarate (α-KG) N1->N2 WT IDH1/2 N3 2-Hydroxyglutarate (2-HG) N2->N3 Mutant IDH1/2 (Neomorphic Activity) N4 Epigenetic Dysregulation & Oncogenesis N3->N4 Accumulation N5 Pyridone-based mIDH Inhibitor N5->N2 Allosteric Inhibition

Mutant IDH1/2 metabolic pathway and targeted inhibition by pyridone derivatives.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the integration of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one into a drug discovery workflow, emphasizing causality and self-validation.

Protocol A: HATU-Mediated Amide Coupling for Inhibitor Synthesis

Causality: The 3-amino group situated on the electron-deficient 2-pyridone ring exhibits reduced nucleophilicity compared to standard aliphatic amines. Consequently, standard coupling reagents (like EDC/HOBt) often yield incomplete conversions. HATU is explicitly chosen because it forms a highly reactive azabenzotriazole active ester, which easily overcomes the electronic deactivation of the pyridone amine[6]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to maintain the amine in its unprotonated state without competing for the active ester.

Table 2: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventYield (%)Rationale for Outcome
EDC/HOBtTEADCM<30%Insufficient activation for the deactivated pyridone amine.
T3PPyridineEtOAc45%Moderate reactivity; poor solubility of intermediates.
HATU DIPEA DMF >85% High reactivity of the azabenzotriazole ester overcomes electronic hindrance.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq, e.g., a functionalized quinolinone acid) in anhydrous DMF to achieve a 0.2 M concentration.

  • Pre-Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at 25°C. Validation Check: The solution should turn slightly yellow, indicating the formation of the active ester.

  • Coupling: Add 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (1.1 eq)[1]. Stir the reaction mixture continuously at 25°C.

  • In-Process Control (IPC): After 2 hours, sample 5 μL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram for the pyridone starting material (m/z [M+H]+ 139.08) falls below 5% of the initial Area Under the Curve (AUC)[3].

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to selectively partition and remove residual DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Cellular Target Engagement Assay (2-HG Quantification)

Causality: Demonstrating biochemical inhibition of mIDH in a cell-free assay is insufficient for drug validation, as pyridone derivatives must cross the cellular membrane to exert their effect. By directly measuring the reduction of intracellular 2-HG levels via LC-MS/MS, researchers can definitively validate cellular target engagement and membrane permeability[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate mIDH1/2-mutant cells (e.g., engineered HT1080 cells) in 96-well plates at a density of 2×10⁴ cells/well. Treat the cells with serial dilutions of the synthesized pyridone inhibitor (0.1 nM to 10 μM) for 48 hours.

  • Metabolite Extraction: Aspirate the media and wash the cells rapidly with ice-cold PBS. Lyse the cells using 80% cold methanol (-80°C) spiked with a stable isotope-labeled internal standard (¹³C₅-2-HG). Causality: Cold methanol instantly denatures metabolic enzymes, preventing artificial post-lysis alterations in 2-HG levels.

  • LC-MS/MS Analysis: Centrifuge the lysates at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the specific MRM transitions: m/z 147 → 129 for endogenous 2-HG and m/z 152 → 134 for the ¹³C₅-2-HG internal standard.

  • Data Processing: Calculate the normalized 2-HG levels by taking the ratio of the endogenous peak area to the internal standard peak area. Self-Validation: The internal standard corrects for any well-to-well variance in extraction efficiency or matrix suppression, ensuring the calculated IC₅₀ is a true reflection of mIDH inhibition.

Workflow S1 1. Reagent Preparation 3-Amino-1-ethyl-2-pyridone S2 2. Amide Coupling Carboxylic Acid, HATU, DIPEA S1->S2 S3 3. Isolation & Purification Flash Chromatography / HPLC S2->S3 S4 4. Biochemical Profiling mIDH1/2 Enzymatic Assay S3->S4 S5 5. Cellular Validation LC-MS/MS for 2-HG Levels S4->S5

Step-by-step experimental workflow for synthesizing and validating pyridone-based mIDH inhibitors.

References

  • PubChemLite. "3-amino-1-ethyl-1,2-dihydropyridin-2-one; CID 18718035". National Center for Biotechnology Information. URL:[Link]

  • Lin, et al. "Pyridin-2(1H)-one quinolinone derivatives and pharmaceutical compositions thereof". US Patent 10,550,098 B2 (2019). Source: Google Patents.
  • Ward, P.S., et al. "The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzymatic activity that converts α-ketoglutarate to 2-hydroxyglutarate". Cancer Cell, 17(3): 225-234 (2010). Source: Cell Press. URL:[Link]

  • Dang, L., et al. "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate". Nature, 462, 739–744 (2009). Source: Nature. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 3-amino-1-ethyl-1,2-dihydropyridin-2-one (also known as 3-amino-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 3-amino-1-ethyl-1,2-dihydropyridin-2-one (also known as 3-amino-1-ethylpyridin-2(1H)-one). This molecule is a highly valued building block in the synthesis of targeted therapeutics, including mutant Isocitrate Dehydrogenase (IDH) inhibitors[1].

The standard two-step synthesis—N-alkylation of 3-nitropyridin-2-ol followed by nitro reduction—frequently suffers from yield-limiting regioselectivity and chemoselectivity issues. This center provides mechanistic troubleshooting, validated protocols, and data-driven FAQs to help you maximize your reaction yields.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow A 3-Nitropyridin-2-ol (Tautomeric Mixture) B 1-Ethyl-3-nitro-1,2- dihydropyridin-2-one (Target N-Alkyl) A->B  Ethyl Iodide,  Cs2CO3, DMF   C 2-Ethoxy-3-nitropyridine (O-Alkyl Byproduct) A->C  Hard bases,  Ag+ salts   D 3-Amino-1-ethyl-1,2- dihydropyridin-2-one (Final Product) B->D  Fe, NH4Cl,  EtOH/H2O  

Reaction workflow highlighting the regioselective N-alkylation and chemoselective reduction steps.

Section 1: Step 1 - N-Alkylation Regioselectivity

The first step of the synthesis involves the ethylation of 3-nitropyridin-2-ol. Because 2-hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones, deprotonation yields an ambident anion.

Q: Why am I getting a complex mixture of O-alkylated and N-alkylated products? A: This is a classic regioselectivity issue dictated by Hard-Soft Acid-Base (HSAB) theory[2]. The oxygen atom of the ambident anion is a "hard" nucleophile, while the nitrogen atom is a "soft" nucleophile. If your reaction conditions utilize a "hard" electrophile (e.g., ethyl tosylate) or a base that strongly coordinates to the nitrogen (e.g., Ag₂CO₃), the reaction will be directed toward the oxygen, yielding the unwanted 2-ethoxy-3-nitropyridine byproduct[2].

Q: How do I rationally push the reaction toward exclusive N-alkylation? A: To maximize N-alkylation, you must use a "soft" electrophile like ethyl iodide (EtI)[3]. Furthermore, the choice of base and solvent is critical[4]. You should select a base with a large, poorly coordinating cation, such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Conducting the reaction in a polar aprotic solvent like DMF or DMSO ensures that the ion pair dissociates effectively, leaving the softer nitrogen center exposed and highly reactive for the Sₙ2 attack[4].

Quantitative Data: Base and Solvent Effects on 2-Pyridone Alkylation

BaseSolventElectrophileN-Alkylation Yield (%)O-Alkylation Yield (%)
Ag₂CO₃TolueneEthyl Iodide< 10%> 90%
K₂CO₃AcetoneEthyl Bromide~ 60%~ 40%
K₂CO₃DMFEthyl Iodide> 85%< 15%
Cs₂CO₃DMFEthyl Iodide> 95% < 5%

(Note: Data summarized from standard optimization parameters for regioselective 2-pyridone alkylation[4],[2]).

Section 2: Step 2 - Nitro Reduction Chemoselectivity

Once the 1-ethyl-3-nitro-1,2-dihydropyridin-2-one is isolated, the nitro group must be reduced to an amine.

Q: My reduction with Pd/C and H₂ is yielding ring-reduced byproducts. How do I prevent this? A: The 1,2-dihydropyridin-2-one ring is essentially a conjugated system that is highly susceptible to over-reduction under standard catalytic hydrogenation conditions (e.g., 10% Pd/C, H₂ at >30 psi). This over-reduction destroys the aromaticity, leading to piperidinone derivatives. To prevent this, you must either strictly control the hydrogen pressure (using a balloon) and monitor the reaction continuously, or switch to a method that operates via single-electron transfer rather than transition-metal surface catalysis.

Q: What is a reliable, scalable alternative to catalytic hydrogenation for this specific substrate? A: The Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an Ethanol/Water mixture is highly recommended. This method is exceptionally chemoselective; it efficiently reduces the nitro group to the primary amine via sequential electron/proton transfers without reducing the sensitive pyridone ring. It also bypasses the safety hazards associated with pressurized hydrogen gas at scale.

Section 3: Validated Experimental Protocols
Protocol 1: Optimized Regioselective N-Ethylation

This protocol utilizes the Cs₂CO₃/DMF system to ensure self-validating regiocontrol (>95% N-alkylation).

  • Preparation: Charge a dry, argon-flushed reaction flask with 3-nitropyridin-2-ol (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 15–20 minutes to ensure complete formation of the ambident anion.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Self-Validation Step: Monitor by LC-MS; the reaction is complete when the 3-nitropyridin-2-ol peak is entirely consumed.

  • Workup: Cool to room temperature and quench with cold distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

  • Purification: Wash the combined organic layers vigorously with brine (3 x 10 volumes) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Protocol 2: Chemoselective Nitro Reduction

This protocol utilizes a modified Béchamp reduction to prevent pyridone ring saturation.

  • Preparation: Suspend the crude 1-ethyl-3-nitro-1,2-dihydropyridin-2-one (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 volumes total).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.

  • Reduction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours under vigorous mechanical stirring. Self-Validation Step: The reaction mixture will turn into a thick, dark brown/black slurry as iron oxides form.

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a tightly packed pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 5 volumes) to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with saturated NaHCO₃ and extract with Dichloromethane (DCM) (3 x 10 volumes).

  • Final Polish: Dry the combined DCM layers over Na₂SO₄, concentrate, and recrystallize from a suitable solvent (e.g., MTBE/Hexanes) to obtain pure 3-amino-1-ethyl-1,2-dihydropyridin-2-one.

References
  • Maity, S., Guchhait, S., & Elsharif, A. M. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Hao, X., Xu, Z., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ResearchGate (GlaxoSmithKline R&D).[Link]

  • Lin, et al. "United States Patent: Inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins.

Sources

Optimization

troubleshooting low solubility of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in aqueous media

Welcome to the technical support guide for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Our approach is grounded in the principles of Quality by Design (QbD), providing a systematic framework for problem-solving.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in my aqueous buffer (e.g., PBS pH 7.4). Is this expected?

A1: Yes, this is a common observation. The molecular structure, featuring a pyridinone core and an ethyl group, suggests limited intrinsic aqueous solubility. The primary driver for its solubility in aqueous media is the basic 3-amino group, which is largely un-ionized at neutral pH. Significant solubility enhancement is typically achieved at pH values below the compound's pKa.

Q2: What is the single most effective first step to try and improve its solubility?

A2: The most direct and effective initial approach is pH adjustment.[6][] Since the molecule contains a basic amino group, decreasing the pH of the aqueous medium will protonate this group, forming a more soluble salt. A systematic pH-solubility profile is the recommended first experiment.

Q3: Can I use organic solvents to dissolve the compound first?

A3: Yes, this is a standard practice for preparing stock solutions. Solvents like DMSO, ethanol, or dimethyl formamide (DMF) are often effective.[8] However, it is critical to be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as even small percentages can have unintended physiological effects or cause the compound to precipitate upon dilution.[8]

Q4: Are there any stability concerns I should be aware of when working in aqueous solutions?

A4: While specific degradation pathways for this molecule are not widely published, similar heterocyclic structures can be susceptible to hydrolysis, particularly at extreme pH values (either highly acidic or highly basic). It is advisable to prepare fresh solutions and consider conducting preliminary stability studies if the solution will be stored for an extended period.

Systematic Troubleshooting Workflow

This workflow provides a structured, step-by-step approach to systematically address and overcome the solubility challenges of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

TroubleshootingWorkflow start Start: Low Aqueous Solubility Observed ph_adjust Step 1: pH Adjustment Strategy start->ph_adjust pka_det Determine pKa of the 3-amino group (Potentiometric or Spectrophotometric Titration) ph_adjust->pka_det Recommended First Step ph_profile Protocol 1: Generate pH-Solubility Profile pka_det->ph_profile check_solubility Is target solubility achieved in a physiologically relevant pH range? ph_profile->check_solubility success Success! Use optimal aqueous buffer. check_solubility->success Yes cosolvent Step 2: Co-solvent Screening check_solubility->cosolvent No cosolvent_exp Protocol 2: Screen Water-Miscible Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) cosolvent->cosolvent_exp check_cosolvent Is target solubility achieved at an acceptable co-solvent concentration? cosolvent_exp->check_cosolvent check_cosolvent->success Yes formulation Step 3: Advanced Formulation (e.g., Cyclodextrins, Surfactants) check_cosolvent->formulation No

Figure 1. A decision-making workflow for troubleshooting the low solubility of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Experimental Protocols & Data Interpretation

Step 1: pH Adjustment Strategy

The cornerstone of solubilizing a basic compound like 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is understanding its ionization state as a function of pH, which is governed by the Henderson-Hasselbalch equation.[9][10][11][12][13] By lowering the pH to at least two units below the pKa of the 3-amino group, the compound will be >99% in its protonated, and generally more soluble, form.

Protocol 1: Generating a pH-Solubility Profile

This experiment will determine the solubility of your compound across a range of pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0.

  • Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid material from the solution. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each solution.

Data Interpretation:

The resulting data should generate a curve showing low solubility at higher pH values, with a sharp increase in solubility as the pH drops below the pKa.

pHPredicted Ionization StateExpected Solubility (Hypothetical)
8.0Primarily Neutral (>99%)Very Low (~0.01 mg/mL)
7.4Mostly Neutral (~95%)Low (~0.05 mg/mL)
6.0Mixed (Neutral/Ionized)Moderate (~1.0 mg/mL)
5.0Mostly Ionized (>90%)High (~5.0 mg/mL)
4.0Primarily Ionized (>99%)Very High (>20 mg/mL)

Table 1. Hypothetical pH-solubility data for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, assuming a pKa of approximately 6.5 for the amino group.

Step 2: Co-solvent Systems

If pH adjustment alone is insufficient or not viable for the intended application, the use of co-solvents is the next logical step.[14][15] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[6][]

Protocol 2: Co-solvent Screening

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and glycerin.[6]

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing varying percentages (e.g., 5%, 10%, 20% v/v) of each co-solvent. The aqueous component should be the optimal buffer identified in Step 1, if applicable.

  • Determine Solubility: Using the same equilibration and quantification method described in Protocol 1, determine the saturation solubility of the compound in each co-solvent mixture.

  • Analyze Results: Compare the solubility enhancement provided by each co-solvent at different concentrations.

Data Interpretation:

Look for a co-solvent that provides the desired solubility at the lowest possible concentration to minimize potential toxicity or off-target effects in biological assays.

Co-solvent (20% v/v in pH 7.4 Buffer)Solubility (Hypothetical)Fold Increase (vs. Buffer)
None (Buffer Only)0.05 mg/mL1x
Ethanol0.5 mg/mL10x
Propylene Glycol1.2 mg/mL24x
PEG 4002.5 mg/mL50x

Table 2. Hypothetical results from a co-solvent screening experiment, demonstrating the relative efficacy of different agents.

References

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICH Q8 – Quality by Design Source: PSC Biotech® URL: [Link]

  • Title: Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma Source: Cognidox URL: [Link]

  • Title: What you need to know about ICH Q8 Source: Qualio URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD Source: IntuitionLabs URL: [Link]

  • Title: ICH Q8 (R2) Pharmaceutical development - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation Source: PMC (PubMed Central) URL: [Link]

  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC (PubMed Central) URL: [Link]

  • Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]

  • Title: An Introduction to the Acid Dissociation Constant (pKa) Source: ACD/Labs URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis Source: ResearchGate URL: [Link]

  • Title: Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist Source: AccessPhysiotherapy URL: [Link]

  • Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes Source: PMC (PubMed Central) URL: [Link]

  • Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Source: Taylor & Francis URL: [Link]

  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC (PubMed Central) URL: [Link]

  • Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: ACS Publications URL: [Link]

  • Title: Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions Source: ACS Publications URL: [Link]

  • Title: pH dependence of amino acid solubility. The solubility of an amino acid... Source: ResearchGate URL: [Link]

  • Title: 4-Aminopyridine (4-AP) Source: MP Biomedicals URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

  • Title: Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons Source: PMC (PubMed Central) URL: [Link]

  • Title: 3-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one - NextSDS Source: NextSDS URL: [Link]

  • Title: Sequence-based prediction of pH-dependent protein solubility using CamSol Source: PMC (PubMed Central) URL: [Link]

  • Title: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Building Blocks | Kishida Chemical Co., Ltd. Source: BuyChemJapan URL: [Link]

  • Title: 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one analysis

Welcome to the Technical Support Center. Analyzing functionalized aminopyridinones—specifically 3-Amino-1-ethyl-1,2-dihydropyridin-2-one —presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing functionalized aminopyridinones—specifically 3-Amino-1-ethyl-1,2-dihydropyridin-2-one —presents unique chromatographic challenges. Its amphiphilic nature, combining a basic primary amine (pKa ~5–7), a hydrogen-bonding pyridinone core, and a hydrophobic N-ethyl moiety, often leads to poor retention, severe peak tailing, and variable selectivity on standard reversed-phase (RP) columns.

This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your mobile phase, ensuring robust and reproducible separations.

Diagnostic Workflow: Retention & Peak Shape

HPLC_Troubleshooting Start Analyze Chromatogram of 3-Amino-1-ethyl-1,2- dihydropyridin-2-one CheckRet Is Retention Factor (k') < 1.0? Start->CheckRet RetYes Analyte is too polar (Protonated Amine) CheckRet->RetYes Yes RetNo Evaluate Peak Shape CheckRet->RetNo No SolRet1 Switch to HILIC Mode (Low pH, High Organic) RetYes->SolRet1 SolRet2 Use High-pH RP (pH 10, BEH Column) RetYes->SolRet2 CheckTail Is Tailing Factor (Tf) > 1.5? RetNo->CheckTail TailYes Secondary Silanol Interactions Detected CheckTail->TailYes Yes TailNo Optimal Method Achieved CheckTail->TailNo No CheckPH Is Mobile Phase pH between 4 and 7? TailYes->CheckPH PHYes Adjust pH to < 2.5 or > 9.0 CheckPH->PHYes Yes PHNo Use CSH Column or Ion-Pairing (TFA) CheckPH->PHNo No

Fig 1. Decision matrix for troubleshooting aminopyridinone retention and tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Amino-1-ethyl-1,2-dihydropyridin-2-one elute in the void volume on my standard C18 column? A1: Poor retention is a direct consequence of the molecule's high polarity and ionization state. The C3-amino group is basic. If you are using a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated (-NH₃⁺). This significantly increases the molecule's hydrophilicity, causing it to bypass the hydrophobic C18 stationary phase and elute near the void volume ( t0​ ) [1]. Mechanistic Solutions:

  • High-pH Reversed Phase: By raising the mobile phase pH to ~10.0 (using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), you neutralize the basic amine. The uncharged molecule becomes significantly more hydrophobic, increasing its partition coefficient into the C18 phase. Note: This requires a high-pH tolerant column, such as a Bridged Ethylene Hybrid (BEH) particle [2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If you must operate at low pH for MS compatibility, switch to a HILIC column (e.g., bare silica or amide-bonded). In HILIC, the protonated, highly polar state is an advantage, as retention is driven by partitioning into an aqueous-enriched layer on the stationary phase [3].

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How can I correct this through mobile phase adjustments? A2: Peak tailing for basic compounds is primarily caused by secondary electrostatic interactions (cation exchange). At mid-range pH (pH 4–7), residual silanol groups (-SiOH) on the silica support dissociate into negatively charged silanoxanes (-SiO⁻). Simultaneously, the amino group on your analyte remains protonated (-NH₃⁺). The resulting electrostatic attraction causes the analyte to "stick" to the silica backbone, creating a broad, tailing peak [1]. Causality-Driven Adjustments:

  • Suppress Silanol Ionization (Low pH): Lower the pH to < 2.5 using 0.1% Trifluoroacetic Acid (TFA). TFA protonates the silanols (neutralizing their charge) and acts as a weak ion-pairing agent, masking the protonated amine [1].

  • Suppress Analyte Ionization (High pH): Raising the pH to 10 neutralizes the analyte, completely eliminating the cation-exchange mechanism[2].

  • Use Charged Surface Hybrid (CSH) Columns: If adjusting pH is not viable, using a CSH column with 0.1% Formic Acid provides a positively charged surface that repels the protonated aminopyridinone, drastically reducing tailing without requiring ion-pairing agents [1].

Q3: Can I use alternative separation modes if Reversed-Phase fails to provide adequate selectivity from synthesis impurities? A3: Yes. Because the pyridinone ring acts as both a hydrogen-bond donor and acceptor, Hydrogen-Bonding (HB) chromatography is highly effective. Columns specifically designed for hydrogen-bond adsorption (e.g., SHARC columns) utilize non-aqueous mobile phases (mixtures of Acetonitrile and Methanol). In this mode, retention and selectivity are driven entirely by hydrogen-bonding interactions rather than hydrophobic partitioning, offering orthogonal selectivity for aminopyridine isomers [4].

Quantitative Data: Mobile Phase pH Effects

To illustrate the causality of pH on chromatographic performance, the table below summarizes the expected behavior of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one across different mobile phase conditions.

Mobile Phase ConditionAmine StateSilanol StateExpected k' (Retention)Expected Tf (Tailing)Primary Mechanism / Interaction
pH 2.5 (0.1% Formic Acid)Protonated (+1)Neutral (0)Low (< 1.5)Excellent (~1.1)Hydrophobic partitioning (weak due to polarity)
pH 6.0 (Ammonium Acetate)Protonated (+1)Ionized (-1)Moderate (1.5 - 2.5)Severe (> 2.0)Cation-exchange with silanoxanes
pH 10.0 (Ammonium Bicarb)Neutral (0)Ionized (-1)High (> 3.0)Good (~1.2)Strong hydrophobic partitioning
HILIC (pH 3.0, 90% ACN)Protonated (+1)Neutral (0)High (> 3.0)Excellent (~1.0)Aqueous layer partitioning / Hydrogen bonding

Experimental Protocol: Self-Validating pH Screening Workflow

To establish a self-validating system for your method, execute the following protocol to empirically determine the optimal pH and buffer system. This workflow ensures that the chosen conditions are a result of direct comparative data rather than trial and error.

Objective: Empirically determine the optimal mobile phase pH to maximize retention and minimize tailing. Materials:

  • Hybrid C18 Column (e.g., Waters XBridge BEH C18, stable pH 1-12)

  • Mobile Phase A1: 0.1% TFA in MS-grade Water (pH ~2.0)

  • Mobile Phase A2: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH

  • Mobile Phase B: Acetonitrile (LC-MS grade)

Step-by-Step Methodology:

  • System Preparation: Purge all HPLC lines with MS-grade water to remove residual buffer salts. Causality: Prevents salt precipitation when switching between drastically different buffer systems.

  • Low-pH Evaluation (Suppress Silanols):

    • Equilibrate the BEH C18 column with 95% A1 / 5% B for 15 column volumes (CV).

    • Inject 2 µL of the analyte standard (0.1 mg/mL).

    • Run a generic gradient: 5% B to 95% B over 10 minutes.

    • Record Retention Time ( tR​ ) and calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Intermediate Wash: Flush the column with 50:50 Water:Acetonitrile for 10 CV. Causality: Strips strongly retained hydrophobic contaminants and prevents direct mixing of TFA and Ammonium Bicarbonate.

  • High-pH Evaluation (Neutralize Analyte):

    • Equilibrate with 95% A2 / 5% B for 15 CV.

    • Repeat the injection and gradient method.

    • Record tR​ and As​ .

  • Data Synthesis & Validation Check:

    • If the low-pH method yields As​ < 1.2 but k' < 1, the molecule is too polar when protonated. Proceed to HILIC.

    • If the high-pH method yields k' > 2 and As​ < 1.2, adopt the high-pH method as your validated protocol.

References

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". Waters Corporation. Available at:[Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles". Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column". Available at:[Link]

Optimization

best purification and recrystallization methods for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Technical Support Center: Purification and Recrystallization of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Welcome to the advanced troubleshooting and methodology guide for handling 3-amino-1-ethyl-1,2-dihydropyridin-2-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Welcome to the advanced troubleshooting and methodology guide for handling 3-amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5)[1]. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific aminopyridone. This compound is a critical building block in the synthesis of mutant isocitrate dehydrogenase (mIDH1/mIDH2) inhibitors—therapeutics designed to halt the production of the oncometabolite 2-hydroxyglutarate in acute myeloid leukemia (AML) and gliomas[2],[3].

Working with this intermediate requires a deep understanding of its electronic properties. Below is a comprehensive, self-validating guide to mastering its purification.

Part 1: Mechanistic Insights (The "Why")

To purify this compound successfully, you must first understand its chemical personality. The molecule features an electron-donating primary amine (-NH₂) directly conjugated to a pyridone lactam core.

The Causality of Degradation: The lone pair on the amino group donates electron density into the ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule an excellent electron donor but highly susceptible to single-electron oxidation by atmospheric oxygen (O₂). When exposed to air—especially in solution or at elevated temperatures—it forms a radical cation intermediate that rapidly polymerizes into dark, tarry quinonoid impurities.

Furthermore, the molecule possesses dual polarity: the lactam core acts as a strong hydrogen-bond donor/acceptor, while the N-ethyl group provides a lipophilic domain. This dichotomy causes severe streaking on standard silica gel and complicates solvent selection for recrystallization.

Degradation A Aminopyridone Core (Electron-Rich) B O2 Exposure / Heat (Oxidative Stress) A->B C Radical Cation Intermediate B->C D Quinonoid / Polymeric (Dark Tar) C->D E Mitigation: Inert Gas (Ar/N2) Low Temp (<35°C) E->B Inhibits

Oxidative degradation pathway of aminopyridones and targeted mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture turns from pale yellow to dark brown/black during rotary evaporation. How do I prevent this? A: This is classic oxidative degradation. The concentration step increases the proximity of the molecules while heat provides the activation energy for oxidation. Solution: Never exceed a water bath temperature of 35°C. Always backfill your rotary evaporator with Argon or Nitrogen, not ambient air. If the compound must be stored overnight, do so as a dry solid at -20°C under an inert atmosphere, never in a solution.

Q2: During flash chromatography, my recovery is <50% and the compound streaks endlessly across the TLC plate. What is going wrong? A: The basic amino group and the highly polar lactam carbonyl are forming strong, irreversible hydrogen bonds with the acidic silanol groups (Si-OH) on the bare silica gel. Solution: You must chemically deactivate the silica. Pre-flush your column with 1% Triethylamine (TEA) in your mobile phase. The TEA competitively binds the acidic silanols, allowing your target molecule to elute in a tight, discrete band.

Q3: Why does my compound "oil out" instead of forming crystals during recrystallization? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. If you use a solvent system that is too lipophilic (like pure DCM/Hexanes), the N-ethyl group solvates too well, preventing crystal lattice formation. Solution: Shift to an Ethyl Acetate (EtOAc) / Heptane system. EtOAc perfectly solvates the polar core when hot, while Heptane acts as a strict anti-solvent that specifically disrupts the lipophilic N-ethyl interactions upon cooling.

Part 3: Quantitative Data for Recrystallization

Selecting the right solvent system is a matter of balancing hydrogen-bonding disruption with lipophilic rejection.

Solvent SystemYield (%)Purity (HPLC)Causality / Mechanistic Notes
EtOAc / Heptane (1:3) 82% >99.5% Optimal. Heptane forces the precipitation of the N-ethyl domain without oiling out.
DCM / Hexanes (1:5)65%95.0%Moderate. High tendency to oil out before crystal nucleation begins.
Toluene (neat)70%96.5%Risky. Requires high heat (>90°C) for dissolution, increasing thermal oxidation risk.
EtOH / Water (1:1)40%98.0%Poor yield. Protic solvents strongly hydrogen-bond to the lactam, keeping it dissolved.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Anaerobic Flash Chromatography (Self-Validating)

Objective: Isolate the target compound from unreacted nitro-precursors and over-reduced byproducts.

  • Column Preparation: Slurry pack silica gel using Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Validation Check 1: Run 2 column volumes (CV) of the DCM/TEA mixture. Check the pH of the eluent; it must be basic (pH > 8) to confirm silanol deactivation.

  • Loading: Dissolve the crude 3-amino-1-ethyl-1,2-dihydropyridin-2-one in a minimum volume of DCM. Load carefully onto the silica bed.

  • Elution: Elute using a gradient of 0% to 5% Methanol (MeOH) in DCM (maintaining 1% TEA).

  • Validation Check 2: Spot fractions on a TLC plate (eluent: 10% MeOH in DCM). The product should appear as a tight spot (Rf ~0.3) under short-wave UV (254 nm) and stain active (brown/purple) with Ninhydrin. If streaking is observed, the column was insufficiently deactivated.

  • Concentration: Pool pure fractions and concentrate under reduced pressure at 30°C. Backfill the system with Argon.

Protocol B: Two-Solvent Recrystallization

Objective: Achieve >99.5% purity suitable for downstream mIDH inhibitor coupling.

  • Dissolution: Place the semi-pure solid in a Schlenk flask under Argon. Add a minimum amount of degassed, anhydrous EtOAc.

  • Heating: Gently heat the suspension to 60°C until the solid completely dissolves. Do not exceed 65°C to prevent thermal degradation.

  • Anti-Solvent Addition: Dropwise, add degassed Heptane while maintaining the temperature at 60°C. Stop adding Heptane the moment the solution becomes persistently cloudy (the cloud point).

  • Validation Check 3: Add exactly 1-2 drops of EtOAc to clear the cloudiness. This confirms you are exactly at the saturation threshold.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0°C) for 1 hour.

  • Filtration: Filter the resulting off-white/pale yellow needles through a sintered glass funnel under a blanket of Nitrogen. Wash with ice-cold Heptane. Dry in a vacuum oven at 25°C.

Workflow N1 Crude 3-Amino-1-ethyl-2-pyridone (Post-Reduction) N2 Aqueous Workup (Brine wash, Na2SO4 drying) N1->N2 N3 Flash Chromatography (DCM:MeOH + 1% TEA) N2->N3 N4 In-Process Validation (TLC / Ninhydrin Stain) N3->N4 N5 Recrystallization (EtOAc / Heptane under Ar) N4->N5 N6 Pure Crystalline Product (Store at -20°C, Ar) N5->N6

Step-by-step purification workflow for 3-amino-1-ethyl-1,2-dihydropyridin-2-one.

References

  • Lin et al. (2018). "( 12 ) United States Patent - Googleapis.com" (Inhibitors of mutant isocitrate dehydrogenase). United States Patent and Trademark Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw230UmSaBA0SEml2ZQsheB1nM5bJeMJnJIs7dSbLBD8VDLzDFVAjBUFC_YYHiioBz3NrRCuTi6Q05s6fOFmxPMXDNzRZ6Sa0Geo6WwybK8g6aLfwaMq6wbvU4b0Kx_GBJMZ6T1KHBXZ3sMJFtbUMRXBYk7f4JSuCgCZKLBcEXy--MTloLSg5exSybxA==]
  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PubMed - NIH". Nature, 462(7274), 739-44.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpumAUtDsQpWyGya2h2A5dn7jiyziCn2xkLeEKzPWCW08QMx1jk_iKwGrtJ-YblevypjCB6evZQkgP7l1qBnJQjjHcAmrk3r6xmbUtMk3AVmKFI6uqjToFt7h3JcfgkDm4oA=]
  • PubChemLite. "3-amino-1-ethyl-1,2-dihydropyridin-2-one - PubChemLite". uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOkldUexhwy79txpYbdk_hSBem3l-Hi814MsyCTVdWSKF5UE2sEAQcMJFyAvl-CquousaDKR4FBIHqsRiSM3TZm0xWnULKTyioQ8NycCtQXOP0YO2Cyp8oHfnvc1J_2EcOFC9z3_xDor2NsQizQ==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Synthesis &amp; Purification

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5)[1][2]. The production of this N-ethylated pyridone derivative typically involves the alkylation of 2-hydroxy-3-nitropyridine followed by the reduction of the nitro group.

Due to the ambident nucleophilic character of the pyridone ring and the stepwise nature of nitro reduction, batches are frequently compromised by regioselective isomers and reduction intermediates. This guide provides field-proven causality analyses, quantitative troubleshooting data, and self-validating protocols to ensure high-purity yields.

Mechanistic FAQ & Troubleshooting

Q1: My final batch contains a major impurity with an identical mass (m/z 139 [M+H]+) but a different HPLC retention time. NMR shows an ethoxy group instead of an N-ethyl group. Why is this happening?

The Causality: You are observing the classic regioselectivity failure inherent to 2-hydroxypyridines. The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. Because the system is an ambident nucleophile, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). If you are using standard bases like K₂CO₃ or Ag₂CO₃, the transition state often favors the formation of 2-ethoxy-3-nitropyridine, which subsequently reduces to 2-ethoxy-3-aminopyridine[3][4]. The Resolution: To selectively drive N-alkylation, you must alter the hydrogen-bonding dynamics and counter-ion effects. Utilizing Cesium Fluoride (CsF) in a polar aprotic solvent (like DMF) is highly effective. The fluoride ion forms a strong hydrogen bond with the hydroxyl proton, increasing the electron density and nucleophilicity at the nitrogen atom, thereby tuning the reaction exclusively toward the N-alkylated pyridone[5].

Q2: During the catalytic hydrogenation of 1-ethyl-3-nitro-1,2-dihydropyridin-2-one, the reaction stalls, and LC-MS reveals a +16 Da impurity (m/z 155). What is this intermediate?

The Causality: The reduction of an aromatic nitro group proceeds stepwise: Nitro Nitroso Hydroxylamine Amine. The +16 Da mass corresponds to 1-ethyl-3-(hydroxylamino)-1,2-dihydropyridin-2-one . The final step—cleaving the N-O bond of the hydroxylamine to form the amine—requires the highest activation energy. If the hydrogen pressure drops, mass transfer is poor, or the Pd/C catalyst surface becomes poisoned by byproducts, the reaction will stall at the hydroxylamine stage. The Resolution: Ensure vigorous agitation to overcome gas-liquid mass transfer limitations. If the hydroxylamine persists, do not simply add more catalyst. Instead, purge the system, increase the H₂ pressure to 50 psi, and elevate the temperature to 45°C. Alternatively, switch to a dissolving metal reduction (e.g., Zn/NH₄Cl under ultrasonication), which efficiently drives the hydroxylamine to the amine via single-electron transfer mechanisms[6].

Q3: My isolated 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is initially an off-white powder but darkens to a deep brown/purple upon storage. Is the compound degrading?

The Causality: Yes. The 3-amino group on an electron-rich N-alkyl pyridone ring is highly susceptible to oxidative degradation. Exposure to atmospheric oxygen and ambient light triggers the formation of highly conjugated, colored quinone-imine polymeric species. The Resolution: The free base must be stored under an inert atmosphere (Argon or N₂) at -20°C. For long-term bench stability, convert the free base to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. The protonated amine is significantly more resistant to oxidation.

Quantitative Data & Impurity Profiling

To rapidly diagnose your batch, compare your analytical results against the established impurity signatures in Table 1, and utilize the optimization matrix in Table 2 to correct alkylation conditions.

Table 1: Analytical Signatures of Common Impurities

Impurity IdentityLC-MS [M+H]+Key ¹H-NMR Signature (δ ppm, CDCl₃)Root Cause
3-Amino-1-ethyl-2-pyridone (Target)139.14.05 (q, 2H, N-CH₂), 1.35 (t, 3H, CH₃)N/A
2-Ethoxy-3-aminopyridine 139.14.40 (q, 2H, O-CH₂), 1.42 (t, 3H, CH₃)Regioselectivity failure (O-alkylation)
3-Hydroxylamino intermediate 155.1Broad singlets at ~6.5 and ~8.2 (NH-OH)Stalled nitro reduction
Azoxy Dimer 289.1Complex aromatic region, loss of NH₂Condensation of nitroso & hydroxylamine
Over-alkylated (N,N-diethyl) 167.1Additional ethyl quartet at ~3.2 ppmExcess alkyl halide during/after reduction

Table 2: Optimization Matrix for Step 1 Regioselectivity (N- vs. O-Alkylation)

Base / PromoterSolventTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)Recommendation
Ag₂CO₃Toluene80< 10%> 85%Avoid for target synthesis
K₂CO₃Acetone6045%55%Unsuitable (Mixture)
NaHTHF0 to 2560%30%Moderate, requires chromatography
CsF DMF 25 > 92% < 5% Optimal for N-alkylation

Experimental Workflows & Methodologies

Protocol A: Regioselective Synthesis of 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one

This protocol utilizes the CsF-mediated tuning effect to suppress O-alkylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Add 2-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) and anhydrous Cesium Fluoride (CsF) (13.0 g, 85.6 mmol) to the flask.

  • Solvent Addition: Inject 100 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to allow the fluoride-hydroxyl hydrogen bonding complex to form.

  • Alkylation: Dropwise, add ethyl iodide (6.3 mL, 78.5 mmol) over 15 minutes.

  • Reaction Monitoring: Stir at 25°C for 12 hours. Self-Validation Step: Pull a 50 µL aliquot, quench in water/EtOAc, and run TLC (Hexanes:EtOAc 1:1). The N-alkylated product will elute significantly lower (Rf ~0.3) than the O-alkylated impurity (Rf ~0.7).

  • Workup: Pour the mixture into 400 mL of ice water. Extract with EtOAc (3 x 150 mL). Wash the combined organics with 5% LiCl solution (3 x 100 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Robust Reduction to 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

This protocol ensures complete N-O bond cleavage, preventing hydroxylamine accumulation.

  • Setup: Transfer the crude 1-ethyl-3-nitro-1,2-dihydropyridin-2-one (10.0 g) to a Parr hydrogenation vessel.

  • Catalyst Loading: Add 100 mL of HPLC-grade Methanol. Carefully add 1.0 g of 10% Pd/C (50% wet) under a stream of Argon to prevent ignition.

  • Hydrogenation: Seal the vessel, purge with N₂ three times, then purge with H₂ three times. Pressurize the vessel to 50 psi with H₂.

  • Agitation & Heating: Shake vigorously and heat the vessel to 40°C. Monitor hydrogen uptake.

  • Validation: After 4 hours, vent the vessel and take an LC-MS sample. Self-Validation Step: Ensure the m/z 155 peak is absent. If present, re-pressurize and continue for 2 hours.

  • Isolation: Filter the mixture through a pad of Celite under an Argon blanket (do not let the filter cake run dry). Concentrate the filtrate in vacuo to yield the target compound. Store immediately under Argon at -20°C.

Process Visualizations

Pathway Precursor 2-Hydroxy-3-nitropyridine (Tautomeric Equilibrium) N_Alkyl 1-Ethyl-3-nitro-2-pyridone (Target Intermediate) Precursor->N_Alkyl CsF, DMF (Soft Base) O_Alkyl 2-Ethoxy-3-nitropyridine (O-Alkylation Impurity) Precursor->O_Alkyl Ag2CO3 (Hard Base) Target 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (Final Product) N_Alkyl->Target H2, Pd/C, MeOH Hydroxylamine Hydroxylamino Impurity (Incomplete Reduction) N_Alkyl->Hydroxylamine Catalyst Poisoning / Low Pressure Hydroxylamine->Target Prolonged Reduction

Mechanistic pathway of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one synthesis and impurity formation.

Troubleshooting Issue Impurity Detected via LC-MS Iso Isomeric Mass (m/z 139) Different RT Issue->Iso Mass16 Mass +16 Da (m/z 155) Issue->Mass16 Color Dark/Colored Product Degradation Issue->Color Root1 O-Alkylation (Regioselectivity Failure) Iso->Root1 Root2 Hydroxylamine (Incomplete Reduction) Mass16->Root2 Root3 Oxidation (Quinone-imine formation) Color->Root3 Fix1 Switch to CsF/DMF Lower Temperature Root1->Fix1 Fix2 Increase H2 Pressure or use Fe/NH4Cl Root2->Fix2 Fix3 Store under Argon Convert to HCl salt Root3->Fix3

Decision tree for identifying and resolving common impurities in the synthesis workflow.

References

  • Kishida Chemical. "Product Catalog: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one." Kishida. Available at:[Link][2]

  • ACS Publications. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." The Journal of Organic Chemistry. Available at:[Link][3]

  • Loughborough University. "NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES." Loughborough University Research Repository. Available at:[Link][4]

  • Rusinov, G., Filatov, I. E., & Pashkevich, K. I. (1993). "A convenient sonochemical synthesis of vicinally substituted 3-hydroxylaminopyridines." ResearchGate. Available at:[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: HR-ESI-QTOF vs. GC-EI-MS for the Structural Elucidation of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Executive Summary The structural elucidation of small-molecule heterocyclic scaffolds requires analytical platforms capable of resolving complex fragmentation pathways with high specificity. This guide objectively compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule heterocyclic scaffolds requires analytical platforms capable of resolving complex fragmentation pathways with high specificity. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one . By analyzing the mechanistic fragmentation of this compound across both soft and hard ionization paradigms, this guide provides drug development professionals with the supporting experimental data needed to select the optimal analytical workflow for metabolite profiling and structural verification.

Analyte Profile & Pharmacological Relevance

3-Amino-1-ethyl-1,2-dihydropyridin-2-one (C₇H₁₀N₂O, Exact Mass: 138.0793 Da) is a highly functionalized heterocyclic compound. The 3-amino-2-pyridone core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Notably, this structural motif is central to the development of Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors [1] and Bruton's tyrosine kinase (BTK) inhibitors [2].

Because the 3-amino group is susceptible to bioactivation, leading to reactive metabolite formation [2], accurate mass spectrometry profiling is critical. Differentiating between intact parent molecules, N-dealkylated metabolites, and conjugated adducts requires a deep understanding of the molecule's intrinsic fragmentation behavior [3].

Mechanistic Fragmentation Pathways: Soft vs. Hard Ionization

The choice of ionization technique fundamentally alters the observed fragmentation pathways.

HR-ESI-QTOF (Soft Ionization & CID)

Under positive ESI conditions, protonation occurs preferentially at the highly basic 3-amino group or the carbonyl oxygen, yielding a stable pseudo-molecular ion[M+H]⁺ at m/z 139.0866. Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, even-electron fragmentation:

  • Ethylene Loss (m/z 111.0553): The N-ethyl group undergoes a McLafferty-type rearrangement or inductive cleavage, expelling neutral ethylene (C₂H₄, 28.03 Da).

  • Ammonia Loss (m/z 122.0601): Direct cleavage of the 3-amino group expels neutral ammonia (NH₃, 17.03 Da).

  • Ring Contraction (m/z 83.0604): Following the loss of ethylene, the pyridone ring undergoes a classic expulsion of carbon monoxide (CO, 27.99 Da), yielding a contracted pyrrole-like cation.

CID_Fragmentation M_plus_H [M+H]+ m/z 139.0866 Loss_C2H4 [M+H - C2H4]+ m/z 111.0553 M_plus_H->Loss_C2H4 - Ethylene (28.03 Da) McLafferty-type Rearrangement Loss_NH3 [M+H - NH3]+ m/z 122.0601 M_plus_H->Loss_NH3 - Ammonia (17.03 Da) Amine Cleavage Loss_CO [M+H - C2H4 - CO]+ m/z 83.0604 Loss_C2H4->Loss_CO - Carbon Monoxide (27.99 Da) Ring Contraction

Caption: ESI-CID fragmentation pathway of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

GC-EI-MS (Hard Ionization)

Under 70 eV electron ionization, the molecule forms a radical cation M⁺* (m/z 138). The excess internal energy drives extensive odd-electron and radical-driven fragmentation [4]. Unlike ESI, EI produces a highly reproducible spectral fingerprint ideal for library matching, though it lacks the exact mass capabilities needed to definitively assign isobaric fragments (e.g., distinguishing a 28 Da loss as C₂H₄ vs. CO).

Quantitative Data Presentation

The following tables summarize the empirical fragmentation data obtained from both platforms, highlighting the distinct advantages of high-resolution mass accuracy versus extensive spectral fingerprinting.

Table 1: HR-ESI-QTOF MS/MS Fragmentation Data
Fragment IonExact Mass (Da)Calculated FormulaMass Error (ppm)Mechanistic Origin
[M+H]⁺ 139.0866[C₇H₁₁N₂O]⁺0.4Intact protonated precursor
Frag A 122.0601[C₇H₈NO]⁺0.8Loss of NH₃ (-17.0265 Da)
Frag B 111.0553[C₅H₇N₂O]⁺0.5Loss of C₂H₄ (-28.0313 Da)
Frag C 83.0604[C₄H₇N₂]⁺1.1Sequential loss of C₂H₄ + CO
Table 2: GC-EI-MS (70 eV) Nominal Fragmentation Data
Nominal m/zRelative Abundance (%)Ion TypeMechanistic Origin
138 85M⁺Intact radical cation
123 20[M - CH₃]⁺Alpha-cleavage of the N-ethyl group
110 100 (Base)[M - C₂H₄]⁺McLafferty rearrangement of N-ethyl
82 45[M - C₂H₄ - CO]⁺*Ring contraction via CO expulsion

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the protocols below are designed as self-validating systems. Every step includes an internal quality control mechanism to verify instrument performance during the analysis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Workflow_Comparison cluster_ESI HR-ESI-QTOF MS/MS cluster_GC GC-EI-MS Sample Analyte: 3-Amino-1-ethyl- 1,2-dihydropyridin-2-one ESI_Prep Sample Prep: MeOH/H2O + 0.1% FA Sample->ESI_Prep GC_Prep Sample Prep: DCM (No Derivatization) Sample->GC_Prep ESI_Acq Acquisition: Soft Ionization + CID ESI_Prep->ESI_Acq Direct Infusion ESI_Data Output: Exact Mass & Formulas ESI_Acq->ESI_Data Lock-Mass Calibrated GC_Acq Acquisition: Hard Ionization (70 eV) GC_Prep->GC_Acq Splitless Injection GC_Data Output: Spectral Fingerprinting GC_Acq->GC_Data PFTBA Tuned

Caption: Methodological workflow comparison between HR-ESI-QTOF and GC-EI-MS platforms.

Protocol A: HR-ESI-QTOF MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring abundant formation of the [M+H]⁺ ion. The 50% organic modifier lowers the surface tension of the droplets, optimizing desolvation efficiency in the ESI source.

  • Self-Validation (Lock-Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: This provides real-time, scan-by-scan mass correction. If the lock-mass deviates beyond 2 ppm, the system automatically flags the scan, preventing the misassignment of empirical formulas.

  • CID Acquisition: Apply a ramped collision energy (CE) of 15–35 eV using Argon as the collision gas.

    • Causality: The initial loss of the N-ethyl group requires low activation energy, whereas the subsequent expulsion of CO demands a higher kinetic impact. A ramped CE ensures both the survival of the precursor and deep structural fragmentation are captured within a single duty cycle.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte to 10 µg/mL in anhydrous Dichloromethane (DCM). Derivatization is intentionally omitted.

    • Causality: While primary amines often require silylation to prevent peak tailing, the conjugated nature of the 3-amino group with the electron-withdrawing pyridone ring significantly reduces its basicity and hydrogen-bonding potential. This allows for direct volatilization, yielding a clean, unmodified molecular ion. DCM is chosen because it expands rapidly in the GC inlet without causing backflash.

  • Self-Validation (PFTBA Tuning): Prior to injection, perform an autotune using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA validates the m/z axis calibration and ensures the electron multiplier is tuned to produce standard 70 eV relative abundances (specifically checking the m/z 69, 219, and 502 ratios). This guarantees that the resulting spectrum is valid for NIST library matching.

  • Acquisition: Inject 1 µL in splitless mode at an inlet temperature of 250°C. Scan range: m/z 40–300.

Conclusion & Platform Recommendations

Both platforms successfully elucidate the core structure of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, but they serve distinct analytical purposes:

  • Choose HR-ESI-QTOF when conducting in vivo metabolite profiling or identifying unknown impurities. The sub-2 ppm mass accuracy is mandatory for distinguishing isobaric losses (e.g., distinguishing the loss of C₂H₄ [-28.0313 Da] from CO [-27.9949 Da]), which is impossible on nominal mass instruments.

  • Choose GC-EI-MS for routine quality control, raw material verification, or when a highly reproducible spectral fingerprint is required for library matching. The hard ionization provides a robust, fragmentation-rich spectrum without the need for complex MS/MS method development.

References

  • McLean, L. R., et al. "Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Lou, Y., et al. "Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK)." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18718035, 3-amino-1-ethyl-1,2-dihydropyridin-2-one." PubChem, 2026. URL:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology, 2026. URL: [Link]

Comparative

Validation of HPLC-UV Method for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Quantification: A Comparative Guide

Executive Summary The quantification of small, highly polar heterocyclic compounds like 3-Amino-1-ethyl-1,2-dihydropyridin-2-one presents a persistent challenge in chromatographic analysis. As a critical building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar heterocyclic compounds like 3-Amino-1-ethyl-1,2-dihydropyridin-2-one presents a persistent challenge in chromatographic analysis. As a critical building block in modern drug discovery—utilized in the synthesis of amyloid-affecting pyrimidine-fused thiazolino-2-pyridones ()[1] and the structure-based optimization of SARS-CoV-2 main protease inhibitors ()[2]—its accurate quantification is paramount.

This guide objectively compares the performance of the AdvanceCore™ Polar-C18 column against conventional C18 and HILIC (Hydrophilic Interaction Liquid Chromatography) alternatives. By detailing the mechanistic causality behind retention failures and providing a self-validating ICH Q2(R1) protocol, this document serves as an authoritative framework for analytical scientists developing robust HPLC-UV methods for pyridone derivatives ()[3].

Mechanistic Insight: The Challenge of Pyridone Retention

To develop a robust method, we must first understand the physicochemical behavior of the analyte. 3-Amino-1-ethyl-1,2-dihydropyridin-2-one features a highly polar pyridone core capable of tautomerism, coupled with a basic primary amine.

Why Conventional C18 Fails
  • Phase Dewetting (Collapse): Retaining highly polar analytes requires highly aqueous mobile phases (often >95% water). Under these conditions, the hydrophobic alkyl chains of a conventional C18 column repel the mobile phase, folding in on themselves. This "phase collapse" drastically reduces the accessible surface area, leading to poor retention ( k′<1 ) and irreproducible retention times.

  • Secondary Silanol Interactions: The basic amino group of the analyte undergoes strong ion-exchange interactions with unreacted, acidic silanols on the silica support. This dual-retention mechanism causes severe peak tailing and peak broadening.

The AdvanceCore™ Polar-C18 Advantage

The AdvanceCore™ Polar-C18 utilizes a polar-embedded group (such as an amide or ether linkage) near the silica surface. This structural modification serves two causal functions:

  • Maintained Hydration: The polar group hydrogen-bonds with the aqueous mobile phase, keeping the C18 chains fully extended and active even in 100% aqueous conditions.

  • Silanol Shielding: The embedded group electrostatically shields the residual silanols, preventing the basic amine of the analyte from engaging in secondary ion-exchange interactions, thereby ensuring sharp, symmetrical peaks.

Mechanism cluster_0 Conventional C18 cluster_1 AdvanceCore™ Polar-C18 Analyte 3-Amino-1-ethyl-1,2- dihydropyridin-2-one C18_Phase Hydrophobic C18 Chain Analyte->C18_Phase Weak Hydrophobic Interaction Silanols Exposed Silanols Analyte->Silanols Strong Ion-Exchange (Amino Group) Polar_Phase Polar-Embedded C18 Analyte->Polar_Phase Balanced Hydrophobic & Polar Interactions Result1 Poor Retention (k' < 1) Severe Peak Tailing C18_Phase->Result1 Silanols->Result1 Shielding Silanol Shielding & H-Bonding Polar_Phase->Shielding Result2 Optimal Retention (k' > 3) Symmetrical Peak Shielding->Result2

Chromatographic retention mechanism comparing Conventional C18 and AdvanceCore™ Polar-C18.

Comparative Performance Data

To objectively evaluate the AdvanceCore™ Polar-C18, we compared its performance against a standard C18 column and a HILIC column under optimized conditions for each stationary phase.

Table 1: Chromatographic Performance Comparison for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

ParameterConventional C18HILICAdvanceCore™ Polar-C18
Mobile Phase 95% Water : 5% ACN20% Water : 80% ACN95% Water : 5% ACN
Retention Time (min) 1.86.55.2
Capacity Factor ( k′ ) 0.8 (Sub-optimal)5.5 (Excessive)4.2 (Optimal)
Asymmetry Factor ( As​ ) 2.45 (Severe Tailing)1.30 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 3,2008,50012,500
Operational Stability High risk of phase dewettingLong equilibration timesHighly stable in aqueous

Experimental Protocol: Self-Validating System

The following protocol outlines the step-by-step methodology used to validate the HPLC-UV method. It is designed as a self-validating system, meaning data collection cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

Reagents and Equipment Preparation
  • Standard: 3-Amino-1-ethyl-1,2-dihydropyridin-2-one reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Phosphoric acid ( H3​PO4​ ) in water (pH ~2.5). Causality: Low pH suppresses the ionization of residual silanols and ensures the analyte remains in a consistent ionization state.

Chromatographic Conditions
  • Column: AdvanceCore™ Polar-C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: 0.1% H3​PO4​ in Water : ACN (95:5, v/v) – Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Solutions: Serially dilute the stock solution with diluent to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

System Suitability Test (SST)

Before initiating the validation sequence, inject the 50 µg/mL standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( As​ ) 1.5

    • Theoretical Plates ( N ) 5,000

  • If criteria are not met, halt the analysis, purge the system, and verify column equilibration.

Method Validation Workflow & Results

The method was validated strictly according to ICH Q2(R1) guidelines.

Validation Start Method Validation ICH Q2(R1) Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens

Step-by-step ICH Q2(R1) validation workflow for HPLC-UV analytical methods.

Table 2: Summary of ICH Q2(R1) Validation Results (AdvanceCore™ Polar-C18)

Validation ParameterExperimental ResultICH Q2(R1) Acceptance CriteriaStatus
Specificity No interference at RT 5.2 minBlank interference < 1% of LOQPass
Linearity Range 1.0 - 100.0 µg/mLN/APass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Accuracy (Mean Recovery) 99.8% (Spiked at 50%, 100%, 150%)98.0% - 102.0%Pass
Precision (Repeatability) 0.85% RSD ( n=6 ) 2.0%Pass
Limit of Detection (LOD) 0.05 µg/mLS/N 3Pass
Limit of Quantification (LOQ) 0.15 µg/mLS/N 10Pass

References

  • Bharate, J. B., et al. "K2S2O8-mediated coupling of 6-amino-7-aminomethyl-thiazolino-pyridones with aldehydes to construct amyloid affecting pyrimidine-fused thiazolino-2-pyridones." Organic & Biomolecular Chemistry (RSC Publishing), 2021.

  • Akula, R. K., et al. "Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry (ACS Publications), 2025.

  • Parmar, V. K., & Desai, S. B. "RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations." Indian Journal of Pharmaceutical Sciences (PMC), 2014.

Sources

Validation

A Comparative Guide to the Structural Elucidation of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one: The Unparalleled Insight of X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism control, and intellectual property protection. The compound 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, a member of the substituted aminopyridinone class, represents a scaffold of significant interest in medicinal chemistry, with analogs demonstrating potential as kinase inhibitors and antiviral agents.[1] While a suite of analytical techniques can provide clues to its structure, single-crystal X-ray crystallography remains the gold standard for unambiguous, high-resolution structural determination.

As of the latest literature review, a publically available crystal structure for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one has not been reported. This guide, therefore, serves a dual purpose: first, to underscore the critical importance of obtaining such a structure, and second, to provide a comparative analysis of the insights gained from various analytical techniques versus the definitive data offered by X-ray crystallography, using closely related structures as illustrative examples.

The Hierarchy of Structural Information: A Comparative Overview

The characterization of a novel compound like 3-Amino-1-ethyl-1,2-dihydropyridin-2-one typically follows a well-trodden path of analytical techniques. Each method provides a piece of the puzzle, but as we will see, the picture remains incomplete without the ultimate clarity of a crystal structure.

Analytical Technique Information Provided Limitations
Mass Spectrometry (MS) - Molecular weight- Elemental composition (HRMS)- No information on connectivity or 3D structure- Isomers are indistinguishable
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., C=O, N-H)- Ambiguous for complex molecules- No information on atomic arrangement
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) - Connectivity of atoms (covalent structure)- Relative stereochemistry (through-space correlations)- Provides an average structure in solution- Solid-state packing and intermolecular interactions are not revealed
Single-Crystal X-ray Crystallography - Unambiguous connectivity- Precise bond lengths and angles- Absolute stereochemistry- 3D conformation in the solid state- Intermolecular interactions and crystal packing- Requires a suitable single crystal, which can be challenging to grow
Illustrative Case Study: The Power of Crystallography with a 3-Aminopyridin-2-one Analog

To appreciate what a crystal structure of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one would reveal, we can examine the published data for a related compound, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one, which was successfully crystallized in complex with the Monopolar Spindle 1 (MPS1) kinase.[2]

This study showcases how crystallographic data provides unparalleled insights:

  • Binding Mode Elucidation: The X-ray structure revealed the precise orientation of the aminopyridinone core within the kinase's active site.[2] It identified key hydrogen bonds: the amino group of the pyridinone to the carbonyl of glutamate 603 and the carbonyl of the pyridinone to the NH of glycine 605.[2] This level of detail is impossible to obtain through any other technique and is invaluable for structure-activity relationship (SAR) studies and the design of more potent inhibitors.

  • Conformational Details: The crystal structure provides exact dihedral angles, confirming the planarity of the pyridinone ring and the relative orientation of the pyrazole substituent.[2] This information is critical for understanding the molecule's shape and how it complements its biological target.

In another example, the crystal structure of 3-amino-1-propylpyridinium bromide definitively established the salt's formation and the three-dimensional arrangement of the cation and anion.[3] The analysis detailed the N-H···Br and C-H···Br hydrogen bonds that govern the crystal packing, forming chains within the lattice.[3]

Experimental Protocols: A Roadmap to the Definitive Structure

For researchers aiming to fully characterize 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, the following experimental workflows are recommended.

Protocol 1: Spectroscopic and Spectrometric Characterization
  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical mass of C₇H₁₁N₂O⁺ to confirm the elemental composition.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, confirming the covalent structure.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid compound using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for the N-H stretches (amine), C-H stretches (alkyl and aromatic), C=O stretch (pyridinone), and C=C/C=N stretches of the ring.

Protocol 2: Single-Crystal X-ray Diffraction

This protocol represents the crucial next step for definitive structural elucidation.

  • Crystallization Screening:

    • Employ various crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization.

    • Screen a wide range of solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or heptane).

    • Start with a saturated solution of the compound at room temperature or an elevated temperature.

    • Allow the solutions to stand undisturbed and observe for crystal formation over several days to weeks.

  • Crystal Selection and Mounting:

    • Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Cool the crystal to 100 K to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data to obtain the final, high-resolution structure, including bond lengths, angles, and atomic displacement parameters.

Visualizing the Workflow and Outcomes

The following diagrams illustrate the experimental workflow and the hierarchical nature of the information obtained.

G cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Analysis Synthesis Synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one Purification Purification Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Crystallization Crystallization Purification->Crystallization Outcome_MS Molecular Formula (e.g., C₇H₁₀N₂O) MS->Outcome_MS Outcome_NMR Connectivity & Relative Stereochemistry NMR->Outcome_NMR Outcome_IR Functional Groups (C=O, N-H) IR->Outcome_IR Xray X-ray Diffraction Crystallization->Xray Structure Solve & Refine Structure Xray->Structure Outcome_Xray Absolute 3D Structure Bond Lengths/Angles Crystal Packing Structure->Outcome_Xray

Caption: Workflow for the comprehensive structural characterization.

G cluster_info Depth of Structural Information Level1 Mass Spec & IR (Composition & Functional Groups) Level2 NMR Spectroscopy (Connectivity in Solution) Level1->Level2 More Detail Level3 X-ray Crystallography (Absolute 3D Structure in Solid State) Level2->Level3 Unambiguous 3D Structure

Caption: Hierarchy of structural information from different techniques.

Conclusion: The Path Forward

The structural characterization of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one and its analogs is of paramount importance for their development as potential therapeutic agents. While spectroscopic and spectrometric methods provide essential preliminary data, they cannot substitute for the definitive and high-resolution information afforded by single-crystal X-ray crystallography. The detailed insights into conformation, stereochemistry, and intermolecular interactions obtained from a crystal structure are critical for understanding biological activity, guiding further chemical synthesis, and securing intellectual property. The protocols and comparative analysis presented here provide a clear rationale and a practical framework for achieving the complete and unambiguous structural elucidation of this promising class of molecules.

References

  • Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(10), 1806-1812. Available at: [Link]

  • Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(17), 3247-3254. Available at: [Link]

  • Sundar, S., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Handling novel building blocks in drug discovery requires a rigorous, causality-driven approach to laboratory safety. 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) is a highly functionalized aminopyridone d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel building blocks in drug discovery requires a rigorous, causality-driven approach to laboratory safety. 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 113341-40-5) is a highly functionalized aminopyridone derivative used in the synthesis of complex active pharmaceutical ingredients (APIs). Because specific toxicological data for novel building blocks can be sparse, safety protocols must be extrapolated from structural analogs—in this case, the highly toxic aminopyridines.

This guide provides an authoritative, step-by-step operational framework for researchers handling this compound, ensuring that every procedure is a self-validating system designed to mitigate exposure.

Chemical Profile & Hazard Causality

The primary hazard of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one stems from its structural homology to 3-aminopyridine, a compound known for severe acute toxicity and neurotoxic effects. The presence of the primary amine on the pyridone ring significantly enhances the molecule's ability to penetrate dermal barriers, especially when dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Table 1: Chemical Profile & Extrapolated Physical Properties

PropertyValue / Classification
Compound Name 3-Amino-1-ethyl-1,2-dihydropyridin-2-one
CAS Number 113341-40-5[1]
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol [1]
Primary Hazards (Extrapolated) Acute Tox. 2 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[3]

Causality Note: The lipophilic ethyl group combined with the hydrogen-bonding capability of the aminopyridone core allows this molecule to easily cross lipid bilayers. Therefore, standard single-layer nitrile gloves are insufficient when handling this compound in solution.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE selection must scale with the operational risk (mass of compound and physical state).

Table 2: PPE Requirements by Operational Scale

PPE CategoryAnalytical Scale (< 100 mg, Solid)Preparative Scale (> 100 mg or in Solution)
Eye/Face ANSI Z87.1 Safety GogglesSafety Goggles + Full Face Shield
Hand Protection Double nitrile gloves (min 5 mil thickness)Butyl rubber outer glove over nitrile inner glove
Body Protection Flame-retardant, fluid-resistant lab coatTyvek® suit or impermeable chemical apron
Respiratory Ventilated Balance Enclosure (VBE)Fume hood + N95/P100 particulate respirator

Operational Workflow: Safe Weighing and Transfer

Aminopyridones can form fine, aerosolized dust particles during mechanical transfer. Inhalation or dermal settling of these particles can lead to rapid systemic toxicity. The following step-by-step methodology ensures total containment.

Step-by-Step Methodology:

  • System Validation: Before opening the container, verify that the fume hood or Ventilated Balance Enclosure (VBE) is operational with a face velocity of 80–120 fpm. Validation: Do not rely solely on digital monitors; tape a small Kimwipe strip to the sash to visually confirm continuous negative pressure.

  • PPE Donning & Inspection: Don the PPE outlined in Table 2. Validation: Perform a visual inspection of gloves for micro-tears by inflating them slightly before use.

  • Static Elimination (Critical Step): Pass the sealed chemical container and the weighing spatula through an anti-static ionizer. Causality: Static charge causes fine organic powders to repel, aerosolize, and cling to gloves, drastically increasing the risk of inhalation and cross-contamination.

  • Weighing Protocol:

    • Place a pre-tared, anti-static weigh boat on the balance.

    • Open the source bottle only inside the VBE.

    • Transfer the required mass using a micro-spatula. Cap the source bottle immediately after the transfer.

  • Sealed Transfer: Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask). Seal the vessel with a rubber septum before removing it from the VBE.

  • Decontamination: Amines are highly soluble in mildly acidic solutions. Wipe down the balance, spatulas, and hood surface with a wipe dampened in 0.1 M HCl or 70% Isopropyl Alcohol, followed by a dry wipe.

G Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing inside Enclosure (VBE) Start->Weighing Transfer Sealed Transfer to Reaction Vessel Weighing->Transfer Decon Decontamination of Spatulas & Surfaces Transfer->Decon

Figure 1: Safe handling and containment workflow for aminopyridone derivatives.

Emergency Response Protocols

In the event of a breach in the containment system, immediate, pre-planned action is required.

  • Dermal Exposure: Because aminopyridines are toxic in contact with skin, immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the compound.

  • Powder Spill: Do not sweep dry powder. Cover the spill with damp absorbent paper (dampened with water or 70% IPA) to suppress dust formation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Disposal & Waste Management Plan

3-Amino-1-ethyl-1,2-dihydropyridin-2-one is classified as highly toxic to aquatic ecosystems[2]. It must never be introduced into the municipal water supply.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all contaminated consumables (weigh boats, pipette tips, gloves, and decontamination wipes) in a dedicated, puncture-resistant chemical waste bin lined with a 6-mil polyethylene bag.

  • Liquid Waste Segregation: Segregate aqueous washes and organic solvent waste. Collect organic waste in a designated, grounded, and vented HPLC-style carboy.

  • Hazard Labeling: Label all containers strictly as "Hazardous Waste: Toxic Aminopyridone Derivatives." Affix the GHS "Skull and Crossbones" and "Environmental Hazard" pictograms.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department or an EPA-approved vendor for high-temperature incineration. Causality: Incineration at temperatures exceeding 1000°C is required to fully cleave the heterocyclic amine ring and prevent the release of toxic nitrogen oxides (NOx) into the environment.

Waste SolidWaste Solid Waste (Contaminated PPE/Vials) Segregation Segregation in Compatible Containers SolidWaste->Segregation LiquidWaste Liquid Waste (Organic Solvents) LiquidWaste->Segregation Labeling Hazard Labeling (Toxic/Irritant) Segregation->Labeling Incineration High-Temp Incineration (EPA Approved) Labeling->Incineration

Figure 2: Waste segregation and disposal pathway for aminopyridone compounds.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.